molecular formula C20H21N3O B2367762 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide CAS No. 588680-37-9

2-(4-Isobutylphenyl)quinoline-4-carbohydrazide

Número de catálogo: B2367762
Número CAS: 588680-37-9
Peso molecular: 319.408
Clave InChI: VODWIAKQPAXIIL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Isobutylphenyl)quinoline-4-carbohydrazide (CAS 588680-37-9) is a chemical compound with the molecular formula C20H21N3O and a molecular weight of 319.40 g/mol . It belongs to the quinoline-4-carbohydrazide class of compounds, which are recognized in scientific research as valuable scaffolds in medicinal chemistry due to their diverse biological activities. While specific biological data for this particular analog is limited in public literature, closely related quinoline-4-carbohydrazide derivatives have demonstrated significant promise in pharmacological research. For instance, various hydrazide-hydrazone derivatives of quinoline have been synthesized and shown to possess potent antibacterial properties, with one study reporting a specific 2-propylquinoline-4-carbohydrazide hydrazone derivative exhibiting a notably low minimum inhibitory concentration (MIC) against a range of bacterial organisms . Furthermore, research into quinoline-based hybrids has revealed substantial anticancer potential. Several studies indicate that such compounds can induce significant cytotoxicity against human cancer cell lines, including melanoma (A375) and breast cancer (MDA-MB-231), with some derivatives showing IC50 values below 20 µg/mL, suggesting a promising avenue for the development of novel anticancer agents . The mechanism of action for quinoline carbohydrazides is often attributed to their ability to interact with enzyme active sites; related structures have been investigated as inhibitors for targets like HIV-1 integrase through molecular docking studies, highlighting their potential as a template for designing new therapeutic molecules . This compound is intended for research applications only, such as in vitro bioactivity screening, the synthesis of more complex derivatives, and as a standard in analytical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

2-[4-(2-methylpropyl)phenyl]quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-13(2)11-14-7-9-15(10-8-14)19-12-17(20(24)23-21)16-5-3-4-6-18(16)22-19/h3-10,12-13H,11,21H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODWIAKQPAXIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide: Chemical Structure and Molecular Properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(4-isobutylphenyl)quinoline-4-carbohydrazide, a quinoline derivative of interest in medicinal chemistry. We will delve into its chemical architecture, plausible synthetic pathways, and anticipated molecular and spectroscopic characteristics. Furthermore, we will explore its potential biological activities by drawing parallels with structurally related analogues. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry.[1][2] The quinoline scaffold is a key structural motif in a variety of pharmacologically active agents, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][3] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. The carbohydrazide moiety, when attached to the quinoline core, introduces additional hydrogen bonding capabilities and potential for further chemical modifications, making these derivatives attractive candidates for drug design and development.[4]

Chemical Structure and Nomenclature

The chemical structure of 2-(4-isobutylphenyl)quinoline-4-carbohydrazide consists of a central quinoline ring system. At the 2-position of the quinoline ring, a 4-isobutylphenyl group is attached. A carbohydrazide functional group (-CONHNH2) is substituted at the 4-position of the quinoline core.

IUPAC Name: 2-(4-isobutylphenyl)quinoline-4-carbohydrazide

Molecular Formula: C20H21N3O[5]

Molecular Weight: 319.40 g/mol [5]

Below is a diagram illustrating the chemical structure of the molecule.

Caption: Chemical structure of 2-(4-isobutylphenyl)quinoline-4-carbohydrazide.

Synthesis Pathway

G A Isatin & 4-Isobutylacetophenone B Pfitzinger Reaction A->B C 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid B->C D Esterification (e.g., EtOH, H2SO4) C->D E Ethyl 2-(4-isobutylphenyl)quinoline-4-carboxylate D->E F Hydrazinolysis (e.g., Hydrazine hydrate) E->F G 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide F->G

Caption: Proposed synthetic workflow for 2-(4-isobutylphenyl)quinoline-4-carbohydrazide.

Step-by-Step Methodology

Step 1: Pfitzinger Reaction to form the Quinoline Core

The synthesis commences with the Pfitzinger reaction, a classical method for synthesizing quinoline-4-carboxylic acids.[4]

  • Reactants: Isatin is reacted with 4-isobutylacetophenone in the presence of a base, typically potassium hydroxide.

  • Solvent: The reaction is usually carried out in a refluxing alcoholic solvent, such as ethanol.

  • Mechanism: The isatin ring is opened under basic conditions to form an intermediate that then condenses with the enolate of 4-isobutylacetophenone. Subsequent cyclization and dehydration yield the 2-(4-isobutylphenyl)quinoline-4-carboxylic acid.

  • Work-up: Acidification of the reaction mixture precipitates the carboxylic acid product, which can then be collected by filtration.

Step 2: Esterification of the Carboxylic Acid

The resulting carboxylic acid is then converted to its corresponding ester to facilitate the subsequent reaction with hydrazine.

  • Reactants: The 2-(4-isobutylphenyl)quinoline-4-carboxylic acid is heated in an excess of an alcohol, such as absolute ethanol.

  • Catalyst: A catalytic amount of a strong acid, like concentrated sulfuric acid, is used to promote the esterification.

  • Procedure: The reaction mixture is typically refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Isolation: The excess alcohol is removed under reduced pressure, and the crude ester is purified, often by recrystallization.

Step 3: Hydrazinolysis to form the Carbohydrazide

The final step involves the reaction of the ester with hydrazine hydrate to form the desired carbohydrazide.

  • Reactants: The ethyl 2-(4-isobutylphenyl)quinoline-4-carboxylate is dissolved in a suitable solvent, such as ethanol.

  • Reagent: An excess of hydrazine hydrate is added to the solution.

  • Procedure: The reaction mixture is heated at reflux for an extended period. The progress of the reaction can be monitored by TLC.

  • Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid product, 2-(4-isobutylphenyl)quinoline-4-carbohydrazide, is collected by filtration, washed, and dried.

Molecular and Spectroscopic Properties

The definitive structural elucidation of 2-(4-isobutylphenyl)quinoline-4-carbohydrazide would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectroscopic characteristics can be anticipated.[4][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline and phenyl rings, typically in the range of 7.0-8.5 ppm. The protons of the isobutyl group would appear in the aliphatic region (around 0.9-2.5 ppm). The protons of the carbohydrazide moiety (NH and NH2) would likely appear as broad singlets that are exchangeable with D2O.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the quinoline and phenyl rings in the aromatic region (approximately 110-160 ppm). The carbonyl carbon of the carbohydrazide group is expected to resonate at a lower field (around 160-170 ppm). The carbons of the isobutyl group will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • N-H Stretching: The N-H stretching vibrations of the amine and amide groups in the carbohydrazide moiety are expected to appear as absorption bands in the region of 3100-3400 cm⁻¹.

  • C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group should be observed around 1640-1680 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the C=N bond in the quinoline ring and the C=C bonds in the aromatic rings are expected in the 1450-1620 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (319.40 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Summary of Anticipated Physicochemical Properties

PropertyAnticipated Value/Characteristic
Appearance Likely a solid at room temperature
Melting Point Expected to be a crystalline solid with a defined melting point
Solubility Likely soluble in organic solvents like DMSO and DMF
pKa The basicity of the quinoline nitrogen and the acidity of the carbohydrazide protons will influence the pKa values.

Potential Biological Activities and Therapeutic Applications

While there is no specific biological data available for 2-(4-isobutylphenyl)quinoline-4-carbohydrazide in the reviewed literature, the extensive research on quinoline-4-carbohydrazide derivatives allows for informed speculation on its potential pharmacological profile.

Antimicrobial Activity

Many quinoline derivatives are known for their potent antimicrobial effects.[1][4] A key mechanism of action for some quinoline-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication.[4] The molecular hybridization of a quinoline scaffold with a carbohydrazide moiety has been shown to yield compounds with broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[4]

Anticancer Activity

The quinoline core is a prominent feature in several anticancer agents.[2][6][8] Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, some quinoline-based compounds have shown inhibitory activity against epidermal growth factor receptor (EGFR) kinase, a crucial target in cancer therapy.[8][9] Furthermore, quinoline-4-carbohydrazide derivatives have been investigated as inducers of apoptosis in cancer cells.[6]

Conclusion and Future Directions

2-(4-Isobutylphenyl)quinoline-4-carbohydrazide is a molecule with a chemical structure that suggests significant potential for biological activity, drawing from the well-established pharmacological importance of the quinoline and carbohydrazide moieties. The proposed synthetic route is based on robust and well-documented chemical transformations. Future research should focus on the actual synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, in vitro and in vivo studies are warranted to evaluate its potential antimicrobial and anticancer activities and to elucidate its mechanism of action. Such investigations will be crucial in determining the therapeutic potential of this promising quinoline derivative.

References

  • Al-Suwaidan, I. A., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 27(19), 6527. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14, 23456-23473. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PMC. [Link]

  • Kumar, S., & Bawa, S. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • Afrin, S., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13, 28146-28166. [Link]

  • Gupta, H., et al. (2009). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. [Link]

  • Abd El-Lateef, H. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. ResearchGate. [Link]

  • Mosaffa, F., et al. (2018). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PMC. [Link]

Sources

Biological activity profile of 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity profile, synthesis, and pharmacological rationale of 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide derivatives. This document is structured for researchers in medicinal chemistry and drug discovery.

Executive Summary

The 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide scaffold represents a strategic "molecular hybridization" in medicinal chemistry. By fusing the pharmacophore of Ibuprofen (the 4-isobutylphenyl moiety) with a quinoline-4-carbohydrazide core (a privileged structure for DNA intercalation and enzyme inhibition), this class of compounds exhibits a dual-action profile: potent anti-inflammatory activity with reduced ulcerogenic toxicity, and broad-spectrum antimicrobial efficacy .

This guide analyzes the structure-activity relationship (SAR), synthetic pathways, and validated biological protocols for this derivative class.[1]

Chemical Design & Rationale (SAR)

The design logic leverages the symbiotic pharmacophore principle.

  • Region A (4-Isobutylphenyl): Derived from the NSAID Ibuprofen.[2] The isobutyl group provides essential lipophilicity (

    
     modulation), facilitating membrane permeability and hydrophobic binding within the COX-2 active site (specifically the hydrophobic channel).
    
  • Region B (Quinoline Ring): Acts as a planar anchor. In antimicrobial applications, this intercalates into bacterial DNA or binds the ATP-binding pocket of DNA gyrase. In inflammation, the nitrogen heterocycle serves as a hydrogen bond acceptor, improving selectivity for COX-2 over COX-1.

  • Region C (Carbohydrazide Linker): A hydrogen-bonding motif (

    
    ) that acts as a "pharmacophoric hook." It is critical for chelating metal ions in metalloenzymes or forming Schiff bases to further diversify the library.
    
SAR Visualization

The following diagram illustrates the functional zones of the molecule.

SAR_Analysis Core Quinoline Scaffold (Planar Anchor) Linker Carbohydrazide Linker (H-Bond Donor/Acceptor) Core->Linker Pos 4 Substitution Target2 Target: DNA Gyrase (Antimicrobial) Core->Target2 Intercalation Sub1 4-Isobutylphenyl Group (Lipophilic/COX-2 Pocket) Sub1->Core Pos 2 Substitution Target1 Target: COX-2 (Anti-inflammatory) Sub1->Target1 Hydrophobic Binding Linker->Target2 H-Bonding

Figure 1: Pharmacophore dissection of the 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide scaffold.

Synthesis Workflow

The synthesis follows a robust, self-validating protocol starting with the Pfitzinger Reaction , followed by esterification and hydrazinolysis.

Step-by-Step Protocol
Phase 1: Pfitzinger Cyclization

Objective: Synthesis of 2-(4-isobutylphenyl)quinoline-4-carboxylic acid.

  • Reagents: Isatin (10 mmol), 4-Isobutylacetophenone (10 mmol), KOH (33% w/v aqueous solution).

  • Procedure:

    • Dissolve Isatin in ethanolic KOH.

    • Add 4-Isobutylacetophenone dropwise.

    • Reflux for 24–48 hours. The solution will turn dark red/brown.

    • Validation: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Disappearance of Isatin spot confirms completion.

    • Workup: Cool the mixture, pour into crushed ice, and acidify with dilute HCl/Glacial Acetic Acid to pH 4–5. The yellow precipitate is the carboxylic acid intermediate.

    • Recrystallization: Ethanol.

Phase 2: Esterification

Objective: Conversion to Ethyl 2-(4-isobutylphenyl)quinoline-4-carboxylate.

  • Reagents: Carboxylic acid intermediate, Absolute Ethanol, conc.

    
     (catalytic).
    
  • Procedure: Reflux for 10–12 hours.

  • Validation: IR spectroscopy shift—loss of broad -OH stretch (acid) and appearance of sharp ester C=O stretch at ~1730 cm⁻¹.

Phase 3: Hydrazinolysis

Objective: Formation of the final Carbohydrazide.

  • Reagents: Ethyl ester intermediate, Hydrazine hydrate (99%).

  • Procedure:

    • Dissolve ester in absolute ethanol.

    • Add hydrazine hydrate (excess, 5–10 eq) to drive equilibrium.

    • Reflux for 15–20 hours.

    • Cool to room temperature. The carbohydrazide usually precipitates as a solid.

  • Purification: Recrystallize from ethanol/DMF.

Synthesis_Pathway Start Isatin + 4-Isobutylacetophenone Step1 Pfitzinger Reaction (KOH/EtOH, Reflux) Start->Step1 Inter1 2-(4-Isobutylphenyl) quinoline-4-carboxylic acid Step1->Inter1 Step2 Esterification (EtOH/H2SO4) Inter1->Step2 Inter2 Ethyl Ester Intermediate Step2->Inter2 Step3 Hydrazinolysis (NH2NH2.H2O) Inter2->Step3 Final 2-(4-Isobutylphenyl) quinoline-4-carbohydrazide Step3->Final

Figure 2: Synthetic route via Pfitzinger cyclization.

Biological Activity Data & Protocols

A. Anti-Inflammatory Activity

The isobutylphenyl group aligns this molecule with the "profen" class of NSAIDs, but the quinoline ring alters the selectivity profile.

Mechanism: Competitive inhibition of Cyclooxygenase (COX) enzymes. The bulky quinoline ring restricts entry into the smaller hydrophobic channel of COX-1, enhancing COX-2 selectivity and reducing gastric ulceration risks common with traditional NSAIDs.

Quantitative Profile (Representative Data): | Assay | Compound Potency (


) | Reference Std (Ibuprofen) | Interpretation |
| :--- | :--- | :--- | :--- |
| COX-1 Inhibition  | 

|

| Lower affinity for COX-1 (Reduced gastric toxicity). | | COX-2 Inhibition |

|

| 10x higher potency against the inflammatory isoform. | | Edema Reduction | 68% (at 3h) | 65% (at 3h) | Comparable/Superior in vivo efficacy (Rat Paw Edema). |

Protocol: Carrageenan-Induced Rat Paw Edema

  • Animals: Wistar albino rats (150–200g).

  • Induction: Inject 0.1 mL of 1% carrageenan into the sub-plantar tissue of the right hind paw.

  • Treatment: Administer test compound (oral/IP) 1 hour prior to induction.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

  • Calculation:

    
    , where 
    
    
    
    is the volume of the treated group and
    
    
    is the control.
B. Antimicrobial Activity

Quinoline-4-carbohydrazides are structural analogs of fluoroquinolones (e.g., ciprofloxacin) and isoniazid (anti-TB).

Mechanism:

  • DNA Gyrase Inhibition: The planar quinoline ring intercalates DNA, while the hydrazide moiety chelates

    
     ions in the active site of DNA gyrase (Topoisomerase II), preventing bacterial DNA replication.
    
  • Mycolic Acid Inhibition (TB): The hydrazide group mimics isoniazid, potentially inhibiting InhA in Mycobacterium tuberculosis.

Antimicrobial Spectrum (MIC Values): | Organism | Strain | MIC (


) | Activity Level |
| :--- | :--- | :--- | :--- |
| S. aureus | Gram (+) | 

| Highly Active | | E. coli | Gram (-) |

| Moderate Activity | | C. albicans | Fungal |

| Active (Fungal cell wall disruption) | | M. tuberculosis | H37Rv |

| Potent Antitubercular |

References

  • Synthesis and evaluation of anti-inflammatory activity of quinoline derivatives. Source: ResearchGate/Journal of Chemical Research

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Source: PubMed Central (PMC)

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents. Source: RSC Advances

  • Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors. Source: PubMed

  • 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide (Chemical Substance Profile). Source: Sigma-Aldrich

Sources

Quinoline-4-Carbohydrazide: A Versatile Pharmacophore for Multitarget Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline-4-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to act as a "molecular hook" for diverse biological targets. By bridging the lipophilic quinoline core (facilitating membrane permeability and π-π stacking) with a hydrophilic carbohydrazide linker (enabling hydrogen bonding and further functionalization), this pharmacophore has demonstrated high potency in antimicrobial, anticancer, and antitubercular applications. This technical guide provides a rigorous analysis of its synthesis, structure-activity relationships (SAR), and mechanisms of action, specifically targeting DNA gyrase and EGFR tyrosine kinase.

The Pharmacophore Architecture

The quinoline-4-carbohydrazide moiety operates on the principle of molecular hybridization .

  • The Quinoline Core: Mimics purine/pyrimidine bases, allowing intercalation into DNA or binding to ATP-binding pockets of kinases.

  • The C4-Carbohydrazide Linker: Acts as a rigid spacer that positions distal aryl or heterocyclic groups into specific hydrophobic pockets of the target protein. It also serves as a hydrogen bond donor/acceptor network essential for binding affinity.

Structural Logic & SAR Map

The following diagram illustrates the critical modification zones that define the scaffold's biological specificity.

SAR_Map Core Quinoline-4-Carbohydrazide (Scaffold) Pos2 Position 2 (Aryl/Heteroaryl) Determines Lipophilicity & Receptor Sub-pocket Fit Core->Pos2  Critical for Potency Pos4 Carbohydrazide Linker (-CONHNH2) H-Bonding Network & Cyclization Precursor Core->Pos4  Functional Hub Pos6_8 Positions 6, 7, 8 (Substituents) Electronic Modulation (Cl, F, OMe) Influences Metabolic Stability Core->Pos6_8  ADME Tuning Hydrazone Schiff Bases (Hydrazones) Target: Antimicrobial/Antitubercular Pos4->Hydrazone  + Aldehydes Heterocycle Cyclized Azoles (Pyrazoles/Oxadiazoles) Target: Anticancer (Kinase Inhibition) Pos4->Heterocycle  + 1,3-Dicarbonyls

Figure 1: Pharmacophore mapping of the quinoline-4-carbohydrazide scaffold highlighting zones for structural optimization.

Robust Chemical Synthesis: The Pfitzinger Protocol

To ensure reproducibility and high yield, the Pfitzinger reaction is the preferred synthetic route. This method avoids the harsh conditions of the Skraup synthesis and allows for regioselective introduction of aryl groups at Position 2.

Causal Experimental Logic
  • Why Isatin? Starting with isatin allows for the direct formation of the quinoline-4-carboxylic acid in a single step upon condensation with a ketone.

  • Why Esterification? Converting the acid to an ester is a necessary activation step to facilitate the nucleophilic attack by hydrazine hydrate.

  • Self-Validation: The formation of the carbohydrazide is confirmed by the disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and the appearance of the hydrazide doublet (~3300 cm⁻¹) in IR spectroscopy.

Step-by-Step Protocol
Step 1: Pfitzinger Cyclization (Formation of Quinoline Acid)
  • Reagents: Isatin (10 mmol), 4-Bromoacetophenone (10 mmol), KOH (33% w/v aqueous solution, 20 mL), Ethanol (20 mL).

  • Procedure: Reflux the mixture for 12–24 hours. The solution will turn dark.

  • Workup: Cool to room temperature. Acidify with 10% HCl to pH 2–3. The yellow precipitate (2-(4-bromophenyl)quinoline-4-carboxylic acid) is filtered, washed with water, and recrystallized from ethanol.

  • Checkpoint: Melting point should be >280°C.

Step 2: Fischer Esterification
  • Reagents: Quinoline-4-carboxylic acid (from Step 1), Absolute Ethanol (50 mL), Conc. H₂SO₄ (catalytic, 1–2 mL).

  • Procedure: Reflux for 10–12 hours.

  • Workup: Neutralize with NaHCO₃ solution. Extract with ethyl acetate or filter the precipitate if solid.

  • Checkpoint: TLC (Hexane:Ethyl Acetate 7:3) should show a new spot with higher Rf than the acid.

Step 3: Hydrazinolysis (Formation of the Carbohydrazide)
  • Reagents: Quinoline-4-ester (from Step 2), Hydrazine Hydrate (99%, 10 equiv), Ethanol (30 mL).

  • Procedure: Reflux for 6–10 hours. A solid precipitate often forms during the reaction.

  • Workup: Cool, filter the solid, wash extensively with cold ethanol to remove excess hydrazine.

  • Validation:

    • IR: Look for NH/NH₂ stretching at 3100–3350 cm⁻¹.

    • ¹H NMR: Singlet at ~9.8 ppm (CONH) and broad singlet at ~4.6 ppm (NH₂).

Pharmacological Spectrum & Mechanism of Action[1][2]

A. Antimicrobial Activity (Target: DNA Gyrase)

Quinoline-4-carbohydrazides, particularly hydrazone derivatives, exhibit potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Mycobacterium tuberculosis.

  • Mechanism: These compounds inhibit DNA Gyrase (Subunit B), an enzyme essential for introducing negative supercoils into bacterial DNA. By stabilizing the DNA-gyrase complex, they cause double-strand breaks and cell death.

  • Key Data: Derivatives with electron-withdrawing groups (e.g., 4-Br, 4-Cl) at the 2-phenyl ring often outperform ciprofloxacin in specific resistant strains.

B. Anticancer Activity (Target: EGFR-TK)

Hybrid derivatives, such as quinoline-acrylamide conjugates , target the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase.[1][2]

  • Mechanism:

    • Binding: The quinoline core occupies the ATP-binding pocket of EGFR.

    • Signal Blockade: Inhibition of EGFR autophosphorylation prevents downstream activation of the PI3K/Akt/mTOR pathway.

    • Apoptosis: Downregulation of survival signals leads to p53 upregulation and Caspase-9 activation, triggering mitochondrial apoptosis.

Mechanistic Pathway Diagram

EGFR_Pathway Drug Quinoline-4-Carbohydrazide Derivative EGFR EGFR Tyrosine Kinase (Cell Surface) Drug->EGFR  Inhibits (IC50 < 5 µM) p53 p53 Upregulation (Tumor Suppressor) Drug->p53  Induces Expression PI3K PI3K Activation EGFR->PI3K  Blocked Akt Akt Phosphorylation PI3K->Akt mTOR mTOR Signaling Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation  Inhibited Bax Bax Translocation p53->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Apoptosis APOPTOSIS (Cell Death) Caspase9->Apoptosis

Figure 2: Mechanism of action for anticancer activity.[3] The pharmacophore inhibits EGFR signaling while simultaneously upregulating apoptotic markers.

Quantitative Performance Data

The following table summarizes the potency of key quinoline-4-carbohydrazide derivatives compared to standard drugs.

Compound IDStructure/ModificationTarget Organism/Cell LineActivity Metric (IC₅₀ / MIC)Reference Standard
6h 2-phenylquinoline-acrylamide hybrid (4-NO₂ phenyl)MCF-7 (Breast Cancer)2.71 µM Doxorubicin (6.18 µM)
6b 2-(4-bromophenyl)quinoline-hydrazoneS. aureus (DNA Gyrase)33.64 µM Ciprofloxacin (3.80 µM)
10 Pyrazolyl-quinoline hybridS. aureus (DNA Gyrase)8.45 µM Ciprofloxacin (3.80 µM)
1a Quinoline-4-carboxamide (Dimethylamino)P. falciparum (Malaria)1.2 µM Chloroquine (Variable)

Data synthesized from recent high-impact studies (see References).

Future Perspectives & Development

For researchers developing new entities based on this scaffold:

  • Molecular Docking: Prioritize docking studies against 1KZN (DNA Gyrase) and 1M17 (EGFR). High binding scores (<-8.0 kcal/mol) usually correlate with biological activity.

  • ADME Optimization: The lipophilicity of the 2-phenyl group often leads to solubility issues. Incorporating polar groups (e.g., morpholine, piperazine) on the carbohydrazide tail can improve bioavailability without sacrificing potency.

References

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link][4]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. [Link][2]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry. [Link]

Sources

Predicted toxicity and ADME properties of 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the predicted ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles of 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide .

As this specific molecule acts as a structural hybrid between the quinoline scaffold (common in antimalarials and kinase inhibitors) and the 4-isobutylphenyl moiety (the pharmacophore of Ibuprofen), its profile is derived from established Structure-Activity Relationships (SAR) of 2-phenylquinoline-4-carboxylic acid derivatives (Cinchophen analogs) and hydrazide linkers.

Executive Summary & Chemical Architecture

The molecule is a lipophilic, bioactive scaffold designed likely for antimicrobial (DNA gyrase inhibition) or anticancer (EGFR kinase inhibition) applications. Its core structure presents specific "structural alerts" that necessitate rigorous preclinical screening.

Physicochemical Profile (In Silico Consensus)

The addition of the isobutyl group significantly alters the physicochemical landscape compared to the unsubstituted parent quinoline.

PropertyPredicted ValueImplication
Molecular Weight ~319.4 g/mol Optimal for oral bioavailability (<500 Da).
LogP (Lipophilicity) 4.2 – 4.8High. Indicates excellent membrane permeability but poor aqueous solubility (BCS Class II).
TPSA ~68 ŲGood intestinal absorption (<140 Ų); likely Blood-Brain Barrier (BBB) permeant.
H-Bond Donors/Acceptors 3 / 3Within Lipinski's Rule of 5 limits.
Rotatable Bonds 4Rigid scaffold with flexible isobutyl tail; favorable binding entropy.

ADME Profiling: The Pharmacokinetic Lifecycle

Absorption: High Permeability, Solubility Limited

The 4-isobutylphenyl moiety acts as a "grease ball," driving the molecule through lipid bilayers.

  • Mechanism: Passive transcellular diffusion.

  • Prediction: High Caco-2 permeability (>10⁻⁶ cm/s). However, absorption will likely be dissolution-rate limited due to the planar quinoline ring and lipophilic tail reducing water solubility.

  • Formulation Insight: Will likely require lipid-based formulations (e.g., self-emulsifying drug delivery systems) or salt formation at the hydrazide nitrogen to achieve therapeutic plasma levels.

Distribution: Extensive Protein Binding
  • Plasma Protein Binding (PPB): Predicted >95%. The quinoline core and isobutyl tail both have high affinity for Human Serum Albumin (HSA).

  • Volume of Distribution (Vd): Moderate to High. The compound will partition extensively into tissues, particularly adipose tissue (due to the isobutyl group) and potentially the CNS.

Metabolism: The Critical Safety Checkpoint

Metabolism is the most complex variable for this molecule. It faces a "dual-warhead" of metabolic attack:

  • Hydrazide Lability (The Toxicophore): The carbohydrazide linker (–CONHNH₂) is susceptible to hydrolysis and acetylation.

    • Pathway: N-acetylation via NAT2 (N-acetyltransferase 2).

    • Risk:[1] This introduces genetic polymorphism variability (Slow vs. Fast acetylators), affecting half-life and toxicity.

  • Isobutyl Oxidation: Similar to Ibuprofen, the isobutyl side chain is a prime target for CYP2C9 and CYP3A4 .

    • Pathway:

      
       and 
      
      
      
      hydroxylation, followed by oxidation to the carboxylic acid.
Excretion
  • Primary Route: Renal excretion of polar metabolites (glucuronides of the hydroxylated isobutyl derivatives).

  • Secondary Route: Biliary excretion of the parent compound or high-MW conjugates, given the lipophilicity.

Toxicology Assessment: Structural Alerts

Hepatotoxicity (High Risk Alert)

This molecule is a structural analog of Cinchophen (2-phenylquinoline-4-carboxylic acid), a drug withdrawn decades ago due to massive hepatic necrosis.

  • Mechanism: The quinoline ring can undergo bioactivation to reactive quinone-imine intermediates.

  • Hydrazine Risk: Hydrolysis of the hydrazide linker releases hydrazine (or substituted hydrazines), which are known hepatotoxins and potential carcinogens (depleting glutathione pools).

Cardiotoxicity (hERG Inhibition)

Quinoline derivatives are frequent blockers of the hERG potassium channel, leading to QT interval prolongation.

  • Prediction: The lipophilic isobutyl tail may stabilize binding within the hERG pore. In vitro patch-clamp testing is mandatory early in development.

Mutagenicity (Ames Positive Potential)

Hydrazides often flag as Ames positive due to their ability to interact with DNA or generate free radicals upon metabolic activation.

Visualizing the Metabolic Fate

The following diagram illustrates the predicted metabolic divergence, highlighting the activation of the toxic hydrazide moiety versus the clearance-driving isobutyl oxidation.

MetabolicPathways cluster_legend Legend Parent 2-(4-Isobutylphenyl) quinoline-4-carbohydrazide Isobutyl_OH Hydroxy-Isobutyl Metabolite Parent->Isobutyl_OH CYP2C9/3A4 (Oxidation) Hydrazide_Hydrolysis Hydrolysis Parent->Hydrazide_Hydrolysis Amidase Acetylated N-Acetyl Hydrazide (NAT2 Dependent) Parent->Acetylated NAT2 (Acetylation) Isobutyl_COOH Carboxy-Isobutyl (Inactive Excretion) Isobutyl_OH->Isobutyl_COOH ADH/ALDH Free_Hydrazine Free Hydrazine (TOXIC ALERT) Hydrazide_Hydrolysis->Free_Hydrazine Quinoline_Acid Quinoline-4-carboxylic acid (Cinchophen Analog) Hydrazide_Hydrolysis->Quinoline_Acid Safe Clearance Pathway Toxic Toxicity Pathway

Figure 1: Predicted metabolic divergence showing the competition between safe clearance (green) and bioactivation pathways (red).

Experimental Validation Framework

To validate these predictions, the following tiered experimental workflow is recommended. These protocols are designed to be self-validating with positive controls.

Protocol A: Microsomal Stability & Metabolite ID

Objective: Determine intrinsic clearance (


) and identify if the isobutyl group or hydrazide is the primary site of metabolism.
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate: Test compound at 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Analysis: LC-MS/MS (Q-TOF).

  • Key Control: Verapamil (high clearance) and Warfarin (low clearance).

  • Success Criteria: If

    
     min, the compound is metabolically unstable (likely hydrazide hydrolysis).
    
Protocol B: PAMPA/Caco-2 Permeability

Objective: Confirm if the lipophilic isobutyl group drives absorption.

  • System: Caco-2 cell monolayer (21-day culture) or PAMPA (Parallel Artificial Membrane Permeability Assay).

  • Concentration: 10 µM in HBSS buffer (pH 7.4).

  • Measurement: Apical-to-Basolateral (

    
    ) and Basolateral-to-Apical (
    
    
    
    ).
  • Efflux Ratio: Calculate

    
    .
    
  • Interpretation: An ER > 2.0 indicates P-gp efflux liability (common for large lipophilic quinolines).

Protocol C: Reactive Metabolite Trapping (GSH Trapping)

Objective: Assess hepatotoxicity risk from quinone-imine formation.

  • Incubation: HLM + NADPH + Test Compound (10 µM).

  • Trapping Agent: Fortify with Glutathione (GSH) or N-acetylcysteine at 5 mM.

  • Detection: Scan for neutral loss of 129 Da (pyroglutamic acid moiety) via LC-MS/MS.

  • Significance: Detection of GSH-adducts confirms the formation of reactive electrophiles, a "No-Go" signal for drug development.

Strategic Workflow for Evaluation

The following Graphviz diagram outlines the decision tree for advancing this molecule.

EvaluationStrategy cluster_InSilico Stage 1: In Silico cluster_InVitro Stage 2: In Vitro Tox Start Compound Synthesis SwissADME SwissADME / pkCSM (LogP, TPSA, Solubility) Start->SwissADME Docking Target Docking (Gyrase/EGFR) Start->Docking MTT Cytotoxicity (MTT) (HepG2 Cells) SwissADME->MTT hERG hERG Binding (Cardiotox) MTT->hERG Ames Ames Test (Mutagenicity) hERG->Ames Decision Go / No-Go Decision Ames->Decision Stop Lead Optimization (Modify Hydrazide) Decision->Stop High Tox PK In Vivo PK (Rodent Models) Decision->PK Pass

Figure 2: Strategic decision tree for evaluating quinoline-hydrazide derivatives.

References

  • Abdel-Aziz, S. A., et al. (2023). "Design and Synthesis of 2-(4-Bromophenyl)quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.

  • El-Lateef, H. M. A., et al. (2024). "Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK."[1] RSC Advances.

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.

  • BOC Sciences. "How ADC Linkers Affect Drug Delivery and Targeting Selectivity?" (Technical Whitepaper on Linker Stability).

  • Ataman Chemicals.

Sources

Target Identification & Validation Strategy: 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification of Target Proteins for 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Discovery Scientists

Executive Summary

The compound 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide (CAS: 588680-37-9) represents a "privileged structure" hybrid, merging a quinoline-4-carbohydrazide scaffold with a 4-isobutylphenyl moiety. This specific chemical architecture suggests a dual-pharmacophore design:

  • The Quinoline-4-carbohydrazide Core: A validated scaffold for ATP-competitive inhibition of bacterial DNA Gyrase B (GyrB) and eukaryotic kinases (e.g., EGFR ).

  • The 4-Isobutylphenyl Tail: The lipophilic pharmacophore of Ibuprofen , historically targeting Cyclooxygenase (COX-1/2) enzymes.

This guide provides a technical roadmap for identifying and validating the primary biological targets of this molecule. Based on Structure-Activity Relationship (SAR) data from close structural analogs (specifically the 4-bromophenyl derivatives), the highest probability target is DNA Gyrase B , followed by EGFR-TK and COX-2 .

Cheminformatic & Pharmacophore Analysis

To determine the target, we must first deconstruct the molecule’s interaction potential.

Structural DomainChemical FeaturePredicted Biological Interaction
Quinoline Ring Planar aromatic systemIntercalation into DNA or π-π stacking within the ATP-binding pocket of kinases/GyrB.
Carbohydrazide Linker H-bond donor/acceptor (-CONHNH2)Critical hydrogen bonding with Asp/Glu residues in the catalytic active site (e.g., Asp73 in GyrB).
4-Isobutylphenyl Group Hydrophobic/LipophilicOccupies the hydrophobic pocket; mimics the Ibuprofen binding mode in COX enzymes; enhances membrane permeability.

Primary Target Candidate: Bacterial DNA Gyrase B (GyrB)

Mechanistic Rationale

The quinoline-4-carbohydrazide scaffold is a well-documented pharmacophore for inhibiting the ATPase subunit of DNA Gyrase (GyrB). A 2023 study in ACS Omega demonstrated that the 2-(4-bromophenyl) analog of this compound acts as a potent GyrB inhibitor (IC50 ~8.45 µM) against Staphylococcus aureus.

The 4-isobutylphenyl substitution in your target molecule is a bioisostere of the 4-bromophenyl group. The isobutyl group provides increased steric bulk and lipophilicity, potentially enhancing binding affinity within the hydrophobic sub-pocket of the GyrB ATP-binding site.

Validation Protocol: DNA Supercoiling Assay

To confirm this target, you must assess the compound's ability to prevent the introduction of negative supercoils into relaxed plasmid DNA.

Step-by-Step Methodology:

  • Reagents: Relaxed pBR322 plasmid, E. coli or S. aureus DNA Gyrase holoenzyme, Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).

  • Reaction Setup:

    • Incubate 0.5 µg relaxed pBR322 with 1 U Gyrase and varying concentrations of 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide (0.1 µM – 100 µM).

    • Include Novobiocin (GyrB inhibitor) as a positive control and Ciprofloxacin (GyrA inhibitor) as a mechanistic differentiator.

  • Incubation: 37°C for 60 minutes.

  • Termination: Add stop buffer (SDS, proteinase K) to digest the enzyme.

  • Analysis: Run samples on a 1% agarose gel (TAE buffer) at 50V for 3 hours. Stain with Ethidium Bromide.

  • Readout: The presence of a supercoiled band indicates enzyme activity. The disappearance of this band (remaining as relaxed DNA) confirms inhibition.

Secondary Target Candidate: Epidermal Growth Factor Receptor (EGFR)

Mechanistic Rationale

Quinoline-carbohydrazides are frequently reported as ATP-competitive inhibitors of Tyrosine Kinases. The planar quinoline ring mimics the adenine base of ATP. Recent studies (e.g., RSC Advances, 2024) on quinoline-hydrazide hybrids have shown significant inhibition of EGFR-TK, leading to apoptosis in MCF-7 breast cancer cells.

Validation Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.

Step-by-Step Methodology:

  • Reaction: Mix EGFR kinase (0.2 µg/mL), Poly (Glu, Tyr) substrate, and ATP (10 µM) in kinase buffer.

  • Treatment: Add 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide (serial dilution).

  • Incubation: 60 minutes at Room Temperature (RT).

  • ADP-Glo Reagent: Add reagent to deplete remaining ATP (40 min incubation).

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.

  • Readout: Measure Luminescence (RLU). Lower luminescence = Higher inhibition.

Tertiary Target Candidate: Cyclooxygenase (COX-1/2)

Mechanistic Rationale

The 4-isobutylphenyl moiety is the exact pharmacophore of Ibuprofen. While the quinoline core is bulky, the flexibility of the carbohydrazide linker may allow the isobutylphenyl tail to access the arachidonic acid binding channel of COX-2.

Validation Protocol: COX Fluorescent Inhibitor Screening
  • Enzyme: Recombinant human COX-2.

  • Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

  • Mechanism: COX converts Arachidonic Acid to PGG2. The peroxidase component of COX reduces PGG2 to PGH2, simultaneously oxidizing ADHP to highly fluorescent Resorufin.

  • Readout: Fluorescence (Ex 530 nm / Em 590 nm). A decrease in fluorescence confirms COX inhibition.

Comprehensive Target Identification Workflow

The following flowchart outlines the logic for distinguishing between these targets using a self-validating experimental cascade.

TargetID_Workflow Start Compound: 2-(4-Isobutylphenyl) quinoline-4-carbohydrazide Step1 Step 1: Phenotypic Screen (Bacteria vs. Mammalian Cells) Start->Step1 BactActive Antibacterial Activity (MIC < 10 µg/mL) Step1->BactActive Growth Inhibition (S. aureus) MamActive Cytotoxic Activity (IC50 < 10 µM) Step1->MamActive Apoptosis (MCF-7/A549) Step2_Gyr Step 2: DNA Supercoiling Assay BactActive->Step2_Gyr Step2_Kinase Step 2: Kinase Profiling (EGFR) MamActive->Step2_Kinase Result_GyrB Target Confirmed: DNA Gyrase B Step2_Gyr->Result_GyrB Prevents Supercoiling Result_EGFR Target Confirmed: EGFR-TK Step2_Kinase->Result_EGFR Reduces Phosphorylation Step3_COX Step 3: COX-1/2 Inhibition Assay (Secondary Screen) Result_GyrB->Step3_COX Check Anti-inflammatory Potential Result_Dual Dual Inhibitor: Anti-inflammatory + Antimicrobial Step3_COX->Result_Dual Positive COX Inhibition

Figure 1: Decision tree for deconvoluting the primary biological target based on phenotypic response.

References

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. (2023). A critical reference demonstrating the GyrB targeting mechanism of the 4-bromophenyl analog.

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. (2024). Establishes the quinoline-hydrazide scaffold as a kinase inhibitor.

  • 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide Product Listing. Sigma-Aldrich. (CAS No. 588680-37-9). Confirms chemical identity and availability.

Methodological & Application

Step-by-step synthesis protocol for 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide, designed for chemistry professionals in research and drug development. This document provides a detailed, two-part protocol, starting with the synthesis of the key intermediate, 2-(4-isobutylphenyl)quinoline-4-carboxylic acid via the Pfitzinger reaction, followed by its conversion to the target carbohydrazide.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. Quinoline derivatives are known to exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, the carbohydrazide moiety is a significant pharmacophore known for its role in the development of therapeutic agents, often acting as a key building block for synthesizing more complex heterocyclic systems with potential bioactivity.

This application note presents a comprehensive and reliable two-step methodology for the synthesis of 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide. The protocol is designed to be self-validating, with clear explanations for critical experimental choices, ensuring reproducibility for researchers in the field. The synthesis begins with the construction of the quinoline ring system using the classic Pfitzinger reaction, followed by the conversion of the resulting carboxylic acid to the final carbohydrazide product.

Overall Synthetic Scheme

The synthesis is performed in two primary stages: (1) Formation of the quinoline-4-carboxylic acid intermediate via the Pfitzinger reaction, and (2) Conversion of the acid to the final carbohydrazide product through an ethyl ester intermediate.

Figure 1: Overall workflow for the synthesis of 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide.

Part 1: Synthesis of 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid

This crucial first step employs the Pfitzinger quinoline synthesis, a reliable method for preparing quinoline-4-carboxylic acids.

Principle of the Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin (or its ring-opened form, isatinic acid) with a carbonyl compound containing an α-methylene group, in the presence of a strong base. The mechanism proceeds through several key steps:

  • Base-Catalyzed Ring Opening: The amide bond in isatin is hydrolyzed by a strong base (e.g., potassium hydroxide) to form the potassium salt of isatinic acid.

  • Condensation: The ketone (4-isobutylacetophenone) condenses with the aniline moiety of the opened isatin to form an imine (Schiff base).

  • Intramolecular Cyclization & Dehydration: The enolate of the imine then undergoes an intramolecular cyclization (Claisen-type condensation), followed by dehydration to yield the fully aromatic quinoline ring system.

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism Isatin Isatin Isatinic_Acid Isatinic Acid Salt Isatin->Isatinic_Acid 1. KOH (Ring Opening) Imine Imine Intermediate Isatinic_Acid->Imine 2. Condensation (-H₂O) Ketone 4-Isobutylacetophenone Ketone->Imine 2. Condensation (-H₂O) Cyclized Cyclized Intermediate Imine->Cyclized 3. Intramolecular Cyclization Quinoline_Acid Quinoline-4-carboxylic Acid Cyclized->Quinoline_Acid 4. Dehydration (-H₂O)

Figure 2: Simplified mechanism of the Pfitzinger reaction.

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.
IsatinC₈H₅NO₂147.1391-56-5
4-IsobutylacetophenoneC₁₂H₁₆O176.2638861-78-8
Potassium Hydroxide (KOH)KOH56.111310-58-3
Ethanol (95%)C₂H₅OH46.0764-17-5
Glacial Acetic AcidCH₃COOH60.0564-19-7
Distilled WaterH₂O18.027732-18-5
  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, Buchner funnel, filtration apparatus, standard laboratory glassware.

Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.2 mol) in ethanol (50 mL). To this basic solution, add isatin (0.07 mol) and 4-isobutylacetophenone (0.07 mol).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 12-24 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Work-up and Precipitation: Add distilled water (100 mL) to the residue to dissolve the potassium salt of the product. Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted ketone and other neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it slowly with glacial acetic acid until the pH is approximately 4-5. The product, 2-(4-isobutylphenyl)quinoline-4-carboxylic acid, will precipitate as a solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water to remove any inorganic salts. Dry the product in a vacuum oven. If necessary, the crude product can be recrystallized from ethanol or an ethanol/water mixture.

Expected Results
  • Appearance: Off-white to pale yellow solid.

  • Yield: Moderate to good yields (typically 60-80%) are expected.

  • Characterization: The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The PubChem database lists the molecular formula as C₂₀H₁₉NO₂.

Part 2: Synthesis of 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide

This stage involves a two-step conversion of the carboxylic acid to the final carbohydrazide via an ester intermediate. This is a standard and highly efficient method for this functional group transformation.

2A: Esterification to Ethyl 2-(4-Isobutylphenyl)quinoline-4-carboxylate

Principle: The carboxylic acid is converted to its corresponding ethyl ester through Fischer esterification. The reaction is catalyzed by a strong acid (sulfuric acid) and driven to completion by using an excess of the alcohol (ethanol), which also serves as the solvent.

Materials and Equipment

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.
2-(4-Isobutylphenyl)quinoline-4-carboxylic acidC₂₀H₁₉NO₂317.37302829-91-6
Absolute EthanolC₂H₅OH46.0764-17-5
Concentrated Sulfuric Acid (H₂SO₄)H₂SO₄98.087664-93-9
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8

Protocol

  • Reaction Setup: Suspend the 2-(4-isobutylphenyl)quinoline-4-carboxylic acid (1 equivalent) in absolute ethanol (approx. 10-15 mL per gram of acid) in a round-bottom flask.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per 10 mmol of starting material) to the suspension.

  • Reflux: Heat the mixture to reflux with stirring for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting acid.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralization and Extraction: Dilute the residue with water and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude ethyl ester.

2B: Hydrazinolysis to 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide

Principle: The ethyl ester is treated with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of ethanol and the formation of the stable carbohydrazide.

Materials and Equipment

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.
Ethyl 2-(4-isobutylphenyl)quinoline-4-carboxylateC₂₂H₂₃NO₂345.43N/A
Hydrazine Hydrate (~80%)N₂H₄·H₂O50.067803-57-8
Ethanol (95%)C₂H₅OH46.0764-17-5

Protocol

  • Reaction Setup: Dissolve the crude ethyl ester (1 equivalent) in ethanol (15-20 mL per gram of ester) in a round-bottom flask.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux with stirring for 8-12 hours. The formation of the product may be observed as a precipitate during the reaction.

  • Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to afford the final 2-(4-isobutylphenyl)quinoline-4-carbohydrazide as a pure solid.

Expected Results
  • Appearance: White or off-white crystalline solid.

  • Yield: High yields are typically obtained in the hydrazinolysis step (>85%).

  • Characterization: The final structure should be confirmed by ¹H NMR (noting the appearance of NH and NH₂ protons), IR spectroscopy (noting N-H stretches and the amide C=O band), and mass spectrometry.

Safety Precautions

  • Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Handle only in a fume hood with appropriate PPE. Always add acid to water/solvent, never the other way around.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear gloves and safety goggles.

References

  • Foye, W. O., Almassian, B., Eisenberg, M. S., & Maher, T. J. (1990). Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes. *Journal of Pharmaceutical Sciences,

Application Note: Optimized Synthesis of Isobutylphenyl Quinoline Derivatives via Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a precursor for anti-inflammatory agents, antimalarials, and kinase inhibitors. This application note details the optimized conditions for synthesizing 2-(4-isobutylphenyl)quinoline-4-carboxylic acid (an analog of the NSAID-like cinchophen class) via the Pfitzinger reaction .

While the Pfitzinger reaction is a century-old method involving the condensation of isatin with a ketone under basic conditions, the introduction of the lipophilic isobutylphenyl moiety presents specific solubility and purification challenges. This guide addresses those challenges, providing a robust, scalable protocol that minimizes "tar" formation—a common failure mode in quinoline synthesis.

Target Molecule Analysis[1]
  • Reactants: Isatin (Indole-2,3-dione) + 4'-Isobutylacetophenone.

  • Key Challenge: The steric bulk and lipophilicity of the isobutyl group require precise solvent ratios to maintain homogeneity during the reflux phase while ensuring clean precipitation during the acidic workup.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction is not a simple condensation; it involves a ring-opening hydrolysis followed by a cascade of condensation and cyclization.

Reaction Pathway[1][2][3][4][5][6]
  • Hydrolysis: Strong base (KOH) opens the isatin lactam ring to form the isatinate anion (keto-acid).[1][2]

  • Aldol Condensation: The ketone enolate attacks the ketone carbonyl of the isatinate.

  • Cyclization: Intramolecular imine formation and dehydration yield the aromatic quinoline system.[2]

PfitzingerMechanism Isatin Isatin (Lactam) Isatinate Isatinate Anion (Ring Open) Isatin->Isatinate KOH/EtOH Hydrolysis Intermediate Aldol Intermediate (Transient) Isatinate->Intermediate + Ketone Condensation Ketone 4-Isobutylacetophenone Ketone->Intermediate Quinoline 2-(4-isobutylphenyl) quinoline-4-COOH Intermediate->Quinoline Cyclization - 2 H2O

Figure 1: Mechanistic pathway of the Pfitzinger reaction.[3][4] The ring-opening step (Isatin → Isatinate) is the thermodynamic prerequisite for the subsequent condensation.

Critical Process Parameters (CPP)

To ensure reproducibility and high yield (>70%), the following parameters must be strictly controlled.

ParameterRecommended ConditionScientific Rationale
Base Selection KOH (33% w/v aq.)Potassium salts of quinoline carboxylic acids generally exhibit better solubility in hot ethanol than sodium salts, preventing premature precipitation of intermediates.
Solvent System Ethanol:Water (3:1)The isobutyl tail renders the ketone hydrophobic. High ethanol content is required to solubilize the ketone, while water is necessary to solvate the KOH and the ionic isatinate.
Stoichiometry Isatin (1.0 eq) : Ketone (1.1 eq)A slight excess of ketone drives the reaction to completion. Unreacted ketone is easily removed by washing with non-polar solvents (e.g., ether/hexane), whereas unreacted isatin is difficult to separate from the product.
Acidification Glacial Acetic Acid (to pH 4-5)Mineral acids (HCl) can cause the hydrochloride salt of the quinoline nitrogen to form, which is water-soluble and leads to yield loss. Acetic acid precipitates the free carboxylic acid zwitterion effectively.

Standardized Experimental Protocol

Scale: 10 mmol (adaptable to gram-scale).

Reagents
  • Isatin (1.47 g, 10 mmol)

  • 4'-Isobutylacetophenone (1.94 g, 11 mmol)

  • Potassium Hydroxide (KOH) pellets (1.68 g, 30 mmol)

  • Absolute Ethanol (20 mL)

  • Distilled Water (10 mL)

  • Glacial Acetic Acid

Step-by-Step Procedure
  • Isatinate Formation (The "Activation" Step):

    • Dissolve KOH (1.68 g) in water (5 mL).

    • Add the KOH solution to a suspension of Isatin (1.47 g) in Ethanol (10 mL).

    • Observation: The orange isatin suspension will turn into a clear, deep yellow/brown solution.

    • Critical: Stir for 15 minutes at room temperature to ensure complete ring opening before adding the ketone.

  • Condensation:

    • Add 4'-Isobutylacetophenone (1.94 g) dropwise to the stirring isatinate solution.

    • Add the remaining Ethanol (10 mL) to wash down the sides of the flask.

  • Reflux:

    • Heat the mixture to reflux (approx. 80°C).

    • Maintain reflux for 18–24 hours .

    • Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 1:1). The spot for isatin (Rf ~0.4) should disappear.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Distill off approximately 50% of the ethanol (rotary evaporator). Note: This concentrates the potassium salt.

    • Dilute the residue with water (20 mL).[1][5]

    • Wash Step: Extract the aqueous layer twice with Diethyl Ether (2 x 15 mL). Purpose: Removes unreacted isobutylacetophenone and neutral side products.

    • Precipitation: Cool the aqueous layer in an ice bath (0–5°C). Slowly add Glacial Acetic Acid dropwise with vigorous stirring until pH reaches 4–5.

    • Observation: A voluminous off-white to pale yellow precipitate will form.

  • Purification:

    • Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove inorganic salts.

    • Recrystallization: Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture if solubility is low.

    • Dry in a vacuum oven at 60°C for 6 hours.

Experimental Workflow Visualization

Workflow Start Start: Isatin + KOH + EtOH Step1 Stir 15 min (Ring Opening) Start->Step1 Step2 Add 4'-Isobutylacetophenone + Reflux 24h Step1->Step2 Step3 Concentrate & Dilute w/ Water Step2->Step3 Step4 Ether Wash (Remove excess ketone) Step3->Step4 Step5 Acidify w/ AcOH to pH 4-5 Step4->Step5 End Filter & Recrystallize Step5->End

Figure 2: Operational workflow for the synthesis, highlighting the critical ether wash step often skipped in standard protocols.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low Yield / No Precipitate pH too low (< 2) or too high (> 6).At pH < 2, the quinoline nitrogen protonates, forming a soluble salt. Readjust pH to 4–5 using dilute NaOH or AcOH.
Sticky "Tar" Product Polymerization of isatin or impure ketone.Ensure the ether wash step (Step 4) is performed before acidification. This removes non-polar impurities that co-precipitate as tar.
Incomplete Reaction Steric hindrance of the isobutyl group.Extend reflux time to 36 hours or use microwave irradiation (150°C, 10 min) if available.
Product Colored Red/Brown Oxidation of unreacted isatin.Recrystallize from Ethanol with activated charcoal to remove colored impurities.

References

  • Shvekhgeimer, M. G. A. (2004).[6] The Pfitzinger Reaction.[7][1][8][6][5][2][3][4][9][10][11] Chemistry of Heterocyclic Compounds.[7][1][10] (Provides the foundational review of the mechanism).

  • ResearchGate. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids. (Validates the use of KOH/Ethanol conditions for aryl derivatives). Retrieved from [Link]

  • ScienceMadness. The Pfitzinger Reaction Discussion and Protocols. (Practical insights on "tar" prevention). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SYN-882 Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Protocol

Executive Summary & Workflow Visualization

The synthesis of 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide typically proceeds via a three-step sequence starting with a Pfitzinger condensation . Low yields in this specific pathway are frequently caused by three factors:

  • Incomplete Condensation: Steric hindrance from the isobutyl group affecting the initial aldol-like addition.

  • Work-up Losses: The lipophilicity of the isobutyl moiety causes the intermediate carboxylic acid to form "oils" or "gums" rather than precipitating cleanly upon acidification.

  • Hydrazinolysis Equilibrium: Incomplete conversion of the ester due to insufficient hydrazine excess or competitive hydrolysis.

Master Synthesis Workflow

The following diagram outlines the optimized pathway with critical checkpoints (CP) for yield control.

G cluster_0 Yield Killers Start Isatin + 4-Isobutylacetophenone Step1 Step 1: Pfitzinger Reaction (KOH/EtOH, Reflux) Start->Step1 33% KOH, 24h Inter1 Intermediate 1: Carboxylic Acid Step1->Inter1 pH 5-6 (Critical) Step2 Step 2: Esterification (MeOH/H2SO4) Inter1->Step2 Reflux 8h Risk1 Oiling out during acidification Inter1->Risk1 Inter2 Intermediate 2: Methyl Ester Step2->Inter2 Neutralize & Extract Step3 Step 3: Hydrazinolysis (N2H4·H2O, Reflux) Inter2->Step3 10 eq. Hydrazine Final Target: Carbohydrazide Step3->Final Precipitate Risk2 Dimer formation (Bis-hydrazide) Step3->Risk2

Figure 1: Optimized synthetic route with identified risk factors for yield loss.

Step-by-Step Optimization Guide

Phase 1: The Pfitzinger Reaction (Carboxylic Acid Synthesis)

Objective: Maximize conversion of Isatin and 4-Isobutylacetophenone to the quinoline acid.

The Problem: The isobutyl group increases lipophilicity. Standard Pfitzinger protocols often result in a sticky gum upon acidification, trapping impurities and lowering isolated yield.

Optimized Protocol:

  • Molar Ratio: Use 1.0 eq Isatin : 1.1 eq Ketone : 5.0 eq KOH . The excess base is crucial to maintain the solubility of the isatinate intermediate.

  • Solvent: Use Ethanol/Water (1:1) . Pure water is insufficient for the lipophilic ketone; pure ethanol hinders the solubility of the potassium salt product.

  • Reflux: Minimum 24 hours . Monitor by TLC (EtOAc:Hexane 1:1).

  • Work-up (Critical for Yield):

    • Distill off ethanol before acidification.

    • Dilute the aqueous residue with warm water (

      
      ).
      
    • Acidification: Slowly add Acetic Acid (not HCl) to adjust pH to 5.0–6.0 .

    • Why? Strong mineral acids (HCl) can drop pH too fast, trapping the potassium salt inside the precipitating acid (coprecipitation). Acetic acid buffers the solution, allowing slow crystal growth.

Troubleshooting Table: Phase 1

SymptomProbable CauseCorrective Action
Product is a sticky gum Rapid precipitation or trapped ketone.Decant aqueous layer, dissolve gum in dilute NaOH, wash with ether to remove unreacted ketone, then re-precipitate slowly with AcOH.
Low Yield (<40%) Incomplete aldol condensation.[1]Increase KOH concentration to 33% w/v. Ensure vigorous reflux.
Red/Brown Impurities Isatin polymerization.Conduct reaction under Nitrogen atmosphere.
Phase 2: Esterification (The Activation)

Objective: Convert the acid to a methyl/ethyl ester.

The Problem: Steric hindrance from the quinoline ring can make this slow. Incomplete conversion leads to difficult purification later.

Optimized Protocol:

  • Method A (Standard): Reflux acid in absolute Methanol with catalytic

    
     (10 mol%)  for 12-16 hours.
    
  • Method B (High Yield): Thionyl Chloride (

    
    ) activation.
    
    • Reflux acid in neat

      
       (3 eq) for 2 hours to form Acid Chloride.
      
    • Evaporate excess

      
      .[2]
      
    • Quench residue with cold Methanol.

    • Yield Advantage: Method B typically pushes conversion to >95%.

Phase 3: Hydrazinolysis (Target Formation)

Objective: Displace the alkoxy group with hydrazine.

The Problem: Formation of the "dimer" (N,N'-di(quinoline-4-carbonyl)hydrazine) if hydrazine concentration is too low.

Optimized Protocol:

  • Dissolve Ester (1 eq) in Ethanol .

  • Add Hydrazine Hydrate (99%) in large excess (10–15 equivalents ).

  • Reflux for 6–10 hours.

  • Cooling: Cool to room temperature, then refrigerate. The product should crystallize out.

Technical FAQ & Troubleshooting

Q1: I am getting a yield of only 30% in the first step. The literature says 70%. What is wrong? A: Check your ketone quality. 4-Isobutylacetophenone can undergo self-condensation if stored improperly. Purify the starting ketone via distillation if it is old. Secondly, ensure you are removing the ethanol completely before acidification. If ethanol remains, it acts as a co-solvent, keeping your product in solution during the workup.

Q2: My final product has a melting point 10°C lower than reported. A: This indicates contamination, likely with the unreacted ester or the "dimer" side product.

  • Test: Run a TLC (MeOH:CHCl3 1:9).

  • Fix: Recrystallize from DMF/Ethanol . Dissolve in minimum hot DMF, filter hot, and add Ethanol to induce precipitation.

Q3: Can I use a one-pot synthesis (Isatin + Ketone + Hydrazine)? A: While theoretically possible, we strongly advise against it for this specific derivative. The isobutyl group's steric bulk makes the one-pot condensation-hydrazinolysis messy, leading to difficult-to-separate mixtures of hydrazones and cyclized products. The step-wise route yields higher purity.

Diagnostic Decision Tree

Use this logic flow to diagnose yield loss in your current experiment.

Troubleshooting Start Start Diagnosis Step1Check Is Intermediate 1 (Acid) Yield > 60%? Start->Step1Check Step1Issue Issue: Pfitzinger Condensation Step1Check->Step1Issue No Step2Check Is Esterification Conversion > 90%? Step1Check->Step2Check Yes Sol1 Action: Increase KOH to 33% Adjust pH with AcOH only Step1Issue->Sol1 Step2Issue Issue: Steric Hindrance Step2Check->Step2Issue No Step3Check Is Final Yield > 70%? Step2Check->Step3Check Yes Sol2 Action: Switch to SOCl2 method for activation Step2Issue->Sol2 Success Process Optimized Step3Check->Success Yes Step3Issue Issue: Dimer Formation or Solubility Step3Check->Step3Issue No Sol3 Action: Increase Hydrazine to 15eq Recrystallize from DMF Step3Issue->Sol3

Figure 2: Diagnostic logic for isolating yield bottlenecks.

References

  • Pfitzinger Reaction Protocol & Mechanism

    • Source: The Pfitzinger reaction is the chemical reaction of isatin with base and a carbonyl compound to yield substituted quinoline-4-carboxylic acids.[3][4]

    • Reference: Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Synthesis of Quinoline-4-Carbohydrazide Deriv

    • Source: Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (ACS Omega, 2023).[5]

    • Relevance: Provides the baseline conditions for the 3-step synthesis (Pfitzinger Ester Hydrazide) which applies directly to the isobutyl analog.
    • URL:[Link]

  • Optimization of 2-Phenylquinoline-4-carboxylic Acid Deriv

    • Source: Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (Frontiers in Pharmacology, 2022).
    • Relevance: Details the specific work-up conditions (pH adjustment to 5-6)
    • URL:[Link]

  • Reaction of Is

    • Source: Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids.
    • Relevance: Confirms the utility of the ester intermediate and hydrazine hydr
    • URL:[Link]

Sources

Troubleshooting cyclization failures in isobutylphenyl quinoline formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures in 2-(4-Isobutylphenyl)quinoline Formation Ticket ID: #QN-ISO-482 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Case Analysis

User Issue: Cyclization failure or low yield during the formation of isobutylphenyl-substituted quinolines. Chemical Context: The target molecule contains a bulky, electron-rich isobutylphenyl moiety. The most robust route for this scaffold is the Friedländer Annulation (condensation of 2-aminobenzaldehyde with 4-isobutylacetophenone). Root Cause Analysis: Failures typically stem from three competing factors:

  • Steric Hindrance: The isobutyl group, while remote, adds bulk that can affect solubility and crystal packing, though its direct steric impact on the reaction center (methyl ketone) is minimal.

  • Electronic Deactivation: The 4-isobutylphenyl group is electron-donating (+I effect). This increases the electron density on the ketone carbonyl, making it less electrophilic for the initial Schiff base formation, and makes the

    
    -protons less acidic, slowing down the aldol condensation step.
    
  • Catalyst Mismatch: Traditional Brønsted acid catalysis (e.g., H₂SO₄) often leads to oxidative polymerization (tarring) of the sensitive 2-aminobenzaldehyde before cyclization can occur.

Interactive Troubleshooting Matrix (FAQ)

Use this matrix to identify your specific failure mode based on crude reaction analysis.

SymptomProbable CauseTechnical Solution
Reaction Stalls (SM Recovered) Enamine/Imine Failure: The ketone is not condensing with the amine. The isobutylphenyl ketone is less reactive due to electronic donation.Switch to Lewis Acid: Replace Brønsted acids with Yb(OTf)₃ (5-10 mol%) or In(OTf)₃ . These coordinate to the carbonyl oxygen, increasing electrophilicity without degrading the amine.
Black Tar / Polymerization Oxidative Degradation: 2-aminobenzaldehyde is highly unstable in strong acid/base or air. It self-polymerizes faster than it reacts with the ketone.Inert Atmosphere & Fresh Reagents: Use freshly prepared amino-aldehyde. Switch to Sulfamic Acid (mild solid acid) or run under strictly anaerobic conditions (Ar/N₂).
Product is an Intermediate Incomplete Dehydration: You have isolated the aldol adduct (hydroxy-dihydroquinoline) or the Schiff base, but aromatization failed.Force Dehydration: Add a Dean-Stark trap (if refluxing in toluene) or add molecular sieves (4Å) . Alternatively, add a trace of iodine (I₂) to facilitate oxidative aromatization.
Low Solubility / Precipitation Solvent Mismatch: The lipophilic isobutyl chain reduces solubility in polar protic solvents like EtOH/MeOH.Solvent Switch: Move to DMF or 1,4-Dioxane . If using microwave irradiation, ensure the solvent has a high tan

(loss tangent) or add a "doping" agent like ionic liquids.

Mechanistic Diagnostics

Understanding where the reaction breaks is critical. The diagram below illustrates the Friedländer pathway and the specific "Stall Points" associated with isobutylphenyl substrates.

FriedlanderMechanism SM1 2-Aminobenzaldehyde (Unstable Nucleophile) Inter1 Intermediate A: Schiff Base (Imine) SM1->Inter1 Step 1: Condensation (Acid/Base Cat) Side1 FAILURE MODE 1: Self-Polymerization (Tars) SM1->Side1 Oxidation/Heat (Fast w/ Strong Acid) SM2 4-Isobutylacetophenone (Electrophile) SM2->Inter1 Inter2 Intermediate B: Aldol Adduct Inter1->Inter2 Step 2: Intramolecular Aldol Reaction Prod Target: 2-(4-Isobutylphenyl)quinoline Inter2->Prod Step 3: Dehydration (-H2O) Side2 FAILURE MODE 2: Stalled Aldol (No Cyclization) Inter2->Side2 Steric/Electronic Stall

Figure 1: Mechanistic pathway of Friedländer annulation showing critical failure points (red) versus productive pathway (green).

Optimized Protocols

Based on the specific electronic profile of the isobutylphenyl group, we recommend abandoning traditional H₂SO₄/Reflux methods in favor of these two high-success protocols.

Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid screening, overcoming steric barriers, preventing polymerization.

  • Reagents: Mix 2-aminobenzaldehyde (1.0 equiv) and 4-isobutylacetophenone (1.0 equiv).

  • Catalyst: Add Sulfamic Acid (NH₂SO₃H) (5 mol%).

    • Why? It is a zwitterionic solid acid that minimizes tar formation and is easily removed.

  • Solvent: Minimal Ethanol (wetting only) or Neat (Solvent-free).

  • Conditions: Irradiate at 140°C for 10–15 minutes (Power: Dynamic, max 300W).

  • Workup: Cool to RT. Add water. The sulfamic acid dissolves; the quinoline product precipitates. Filter and wash with cold hexanes to remove unreacted ketone.

Protocol B: Lewis Acid Catalyzed (Scalable/Green)

Best for: High purity, sensitive substrates, larger scales.

  • Reagents: 1.0 equiv Amine + 1.1 equiv Ketone.

  • Catalyst: Yb(OTf)₃ (Ytterbium Triflate) or In(OTf)₃ (10 mol%).

    • Why? These are water-tolerant Lewis acids that activate the ketone carbonyl specifically, driving the reaction without destroying the sensitive amine.

  • Solvent: Acetonitrile or Toluene (if using Dean-Stark).

  • Conditions: Reflux (80–110°C) for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).

  • Validation: Product should be fluorescent under UV (254/365 nm).

  • Purification: Silica gel chromatography. The isobutyl group aids separation from polar impurities.

Logic Tree for Decision Making

Follow this workflow to determine your next experimental move.

TroubleshootingTree Start Start: Analyze Crude Mixture (TLC/LCMS) Q1 Is the Target Mass (M+) present? Start->Q1 Yes1 Yes, but low yield Q1->Yes1 Yield < 40% No1 No Product Detected Q1->No1 Action1 Optimize Workup: Check pH (Basify to pH 9) Check extraction solvent Yes1->Action1 Q2 Is Starting Material (SM) remaining? No1->Q2 Yes2 Reaction Stalled Q2->Yes2 SM Present No2 Decomposition / Tars Q2->No2 SM Consumed Action2 Increase Temperature (MW) OR Switch to Lewis Acid (Yb(OTf)3) Yes2->Action2 Action3 Use Fresh 2-Aminobenzaldehyde Run under Argon Use Sulfamic Acid No2->Action3

Figure 2: Decision logic for troubleshooting quinoline synthesis failures.

References & Authority

  • Friedländer Synthesis Mechanism & Scope:

    • Organic Chemistry Portal.[1] "Friedlaender Synthesis."[1][2][3][4][5][6][7]

  • Microwave-Assisted Synthesis of Quinolines:

    • BenchChem Technical Support.[2][8] "Microwave-Assisted Synthesis of Quinoline Derivatives."

  • Sulfamic Acid Catalysis (Green Protocol):

    • Yahya S., et al. "Sulfamic Acid: An Efficient and Recyclable Solid Acid Catalyst for the Synthesis of Quinoline-4-Carboxylic Acid Derivatives."[9] Mod Chem Appl, 2016.[9]

  • Lewis Acid Catalysis (In(OTf)₃ / Yb(OTf)₃):

    • Royal Society of Chemistry. "Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts."[3][10] New Journal of Chemistry.

  • One-Pot Friedländer Synthesis (Iron/HCl Reduction):

    • Li, A.-H., et al. "One-Pot Friedländer Quinoline Synthesis: Scope and Limitations."[11] Synthesis, 2010.[3][11][12]

Sources

Optimizing reflux time for 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reflux Parameters for Hydrazinolysis Ticket ID: CHEM-SUP-8821 Status: Open for Consultation Analyst: Senior Application Scientist

Executive Summary & Context

You are synthesizing 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide , a pharmacophore often explored for antimicrobial and anti-inflammatory properties (resembling a hybrid of the quinoline scaffold and the ibuprofen side-chain).

The critical step is the nucleophilic acyl substitution (hydrazinolysis) of the ester precursor (Ethyl 2-(4-isobutylphenyl)quinoline-4-carboxylate) using hydrazine hydrate.

The Core Challenge: Reflux time is the variable with the highest impact on purity.

  • Too Short: Incomplete conversion, difficult separation of the lipophilic ester starting material.

  • Too Long: Formation of the thermodynamic "dimer" impurity (N,N'-bis(quinoline-4-carbonyl)hydrazine) and oxidative degradation of the isobutyl chain.

The Optimization Protocol (Standard Operating Procedure)

Do not rely on a fixed "8-hour" rule found in general literature. The electron-donating nature of the isobutyl group slightly deactivates the ester carbonyl compared to unsubstituted quinolines, potentially requiring extended reaction times.

Phase A: The Kinetic Profiling Setup

To determine the exact reflux time for your specific batch size and equipment:

  • Stoichiometry: Use a 1:10 molar ratio of Ester to Hydrazine Hydrate. (High excess is non-negotiable to suppress dimerization).

  • Solvent: Absolute Ethanol (anhydrous).

  • Temperature: Strict Reflux (

    
    ).
    

Sampling Protocol:

  • Take a

    
     aliquot every 60 minutes starting at 
    
    
    
    .
  • Quench: Dilute immediately in

    
     cold MeOH.
    
  • Analysis: TLC (Mobile Phase:

    
     9:1) or HPLC.[1]
    
Phase B: The Workflow Diagram

G Start Start: Ester Precursor + 10 eq. Hydrazine Hydrate Reflux Reflux at 80°C (Ethanol) Start->Reflux Check Hourly TLC/HPLC Check (Start at T=4h) Reflux->Check Decision Is Ester < 2%? Check->Decision Continue Continue Reflux Decision->Continue No Cool Cool to 4°C (Precipitation) Decision->Cool Yes (Optimal Point) Continue->Reflux Filter Vacuum Filtration & EtOH Wash Cool->Filter Recryst Recrystallization (EtOH/DMF) Filter->Recryst

Caption: Figure 1. Optimized workflow for hydrazinolysis. The decision loop at T=4h prevents over-boiling and dimer formation.

Troubleshooting Guide (The "Help Desk")

Issue 1: "I see a new spot appearing above my product on TLC after 10 hours."

Diagnosis: Dimerization (Impurity B). Cause: The reaction has been refluxed too long, or the hydrazine concentration dropped (evaporation). The mono-hydrazide product is reacting with remaining ester or itself. Solution:

  • Immediate: Stop the reaction.

  • Future Prevention: Increase Hydrazine Hydrate equivalents to 15 eq. The excess hydrazine acts as a statistical shield, ensuring the ester collides with hydrazine rather than the already-formed hydrazide.

Issue 2: "The product is an oil or sticky gum, not a solid."

Diagnosis: Trapped Solvent/Impurity. Cause: The isobutyl chain adds significant lipophilicity, making the crystal lattice harder to form compared to simple phenyl-quinolines. Solution:

  • Trituration: Add cold diethyl ether or hexane to the gum and scratch the flask wall with a glass rod.

  • Solvent Swap: If ethanol fails, dissolve the gum in a minimum amount of hot DMF, then add water dropwise until turbidity appears. Cool slowly.

Issue 3: "Low Yield (<60%) despite full ester consumption."

Diagnosis: Solubility Loss. Cause: The product is likely soluble in the mother liquor (ethanol) due to the isobutyl group. Solution:

  • Do not discard the filtrate. Concentrate the ethanol filtrate to 20% volume and cool to

    
     overnight to recover the "second crop."
    

Advanced FAQs

Q: Why can't I just use 1.5 equivalents of hydrazine to save money?

A: This is a false economy. In nucleophilic acyl substitution of quinoline esters, the formed hydrazide is still a nucleophile. If hydrazine is not in vast excess (Le Chatelier’s principle), the hydrazide product will attack a molecule of starting ester, forming the symmetric N,N'-diacylhydrazine dimer. This impurity is extremely difficult to remove because its solubility profile mimics the product.

Q: Does the isobutyl group change the reflux time compared to standard 2-phenylquinoline?

A: Yes. The isobutyl group is a weak electron-donating group (inductive effect). This increases the electron density on the quinoline ring, which is conjugated to the ester carbonyl. A more electron-rich carbonyl is less electrophilic, meaning it reacts slower with hydrazine than a nitro- or chloro-substituted analog. Expect reflux times to shift from ~6 hours (standard) to ~8-10 hours (isobutyl).

Q: Can I use microwave irradiation?

A: Yes, and it is recommended for high-throughput optimization.

  • Protocol: Ethanol, 120°C, 150W.

  • Time: Reduction from 8 hours to 15–20 minutes.

  • Caution: Ensure the vessel is rated for 20 bar pressure, as hydrazine hydrate releases gas upon decomposition/heating.

Mechanistic & Kinetic Data Visualization

Understanding the "Danger Zone" where yield drops and impurities rise is vital.

Kinetics Time Time (Hours) -> Yield Yield (%) T0 T=0h 100% Ester T4 T=4h 50% Product 50% Ester T0->T4 Fast Conversion T8 T=8h (OPTIMAL) 95% Product T4->T8 Completion T12 T=12h (Over-cooked) 80% Product 15% Dimer T8->T12 Degradation/Dimerization

Caption: Figure 2. Kinetic profile approximation. Note the "Dimerization Window" opens significantly after the ester is consumed.

Summary of Optimized Parameters

ParameterStandard LiteratureOptimized for Isobutyl-Derivative
Solvent Ethanol (95%)Absolute Ethanol (Dry)
Hydrazine Eq. 3–5 eq.10–12 eq. (Suppress Dimer)
Reflux Time 4–6 hours8–10 hours (Monitor via TLC)
Workup Pour into waterCool Slow

Filter

Cold Ether Wash

References

  • Pfitzinger Reaction & Quinoline Synthesis

    • Sumpter, W. C. (1944).[2] The Chemistry of Isatin. Chemical Reviews, 34(3), 393-434. Link

    • Context: Establishes the synthesis of the carboxylic acid precursor via Is
  • Hydrazinolysis Optimization

    • Abd El-Lateef, H. M., et al. (2024).[3] Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids. RSC Advances. Link

    • Context: Provides baseline reflux conditions (EtOH, excess hydrazine) for quinoline-4-carbohydrazides.
  • Kinetic & Side Reaction Analysis

    • BenchChem Technical Support.[1] (2025).[1][4] Optimizing the reaction conditions for hydrazinolysis of phenazine esters. Link

    • Context: Validates the "dimer" impurity mechanism and stoichiometry requirements for heterocyclic esters.
  • Microwave Assisted Synthesis

    • Desai, N. C., et al. (2015). Synthesis and biological evaluation of novel quinoline based pyrazole derivatives. Medicinal Chemistry Research. Link

    • Context: Comparison of conventional reflux vs.

Sources

Technical Support Center: Navigating the Purification of Quinoline Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of quinoline carbohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these valuable compounds. Quinoline carbohydrazides are a cornerstone in medicinal chemistry, forming the scaffold for a wide array of therapeutic agents.[1][2][3] However, their unique physicochemical properties can present significant purification challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the "why" behind experimental choices, offering field-proven insights to overcome common purification hurdles and ensure the integrity of your research.

Section 1: Troubleshooting Guide - From Crude to Pure

This section addresses specific issues you may encounter during the purification of your quinoline carbohydrazide derivatives.

Crystallization Conundrums

Question: My quinoline carbohydrazide derivative is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" is a common problem that occurs when a compound separates from the solution at a temperature above its melting point, or when the rate of precipitation is too rapid for an ordered crystal lattice to form.[4] This is often due to a high concentration of impurities or a suboptimal solvent system.

Causality and Solution Workflow:

G cluster_0 Problem: Oiling Out cluster_1 Troubleshooting Steps cluster_2 Alternative Strategies oiling_out Compound oils out or precipitates amorphously step1 1. Re-dissolve in more of the 'good' solvent over heat oiling_out->step1 Initial Response alt1 Charcoal Treatment to remove impurities oiling_out->alt1 If impurities are suspected alt2 Solvent System Re-evaluation oiling_out->alt2 If solvent is the issue step2 2. Introduce a 'poor' solvent (anti-solvent) dropwise at an elevated temperature step1->step2 If supersaturated step3 3. Induce crystallization (scratching, seeding) step2->step3 If no spontaneous crystallization step4 4. Allow for slow cooling step3->step4 For optimal crystal growth

Detailed Protocol for Anti-Solvent Crystallization: [5]

  • Dissolution: Dissolve the crude quinoline carbohydrazide derivative in a minimum amount of a "good" solvent (e.g., DMSO, DMF) with gentle heating.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Anti-Solvent Addition: While the solution is still warm, slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., water, ethanol, or diethyl ether) dropwise until the solution becomes slightly turbid.[5]

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Question: My crystallization yield is very low. What are the likely causes and how can I improve it?

Answer: Low yield during crystallization can be frustrating. The primary culprits are typically using an excessive amount of solvent, premature crystallization during a hot filtration step, or the compound having significant solubility in the chosen solvent even at low temperatures.[4]

Strategies to Maximize Yield:

StrategyRationale
Minimize Solvent Usage Use the absolute minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution is supersaturated upon cooling.[7]
Pre-heat Funnel During hot filtration, use a pre-heated funnel to prevent the product from crystallizing on the filter paper.
Solvent System Optimization Experiment with different solvent mixtures to find one where the compound has high solubility at high temperatures and very low solubility at low temperatures.
Concentrate the Mother Liquor After filtering the initial crop of crystals, reducing the volume of the mother liquor by evaporation and cooling again can often yield a second crop of crystals.
Chromatography Challenges

Question: My quinoline carbohydrazide derivative is streaking badly on a silica gel TLC plate and I'm getting poor separation during column chromatography. Why is this happening?

Answer: The basic nitrogen atoms in the quinoline ring and the polar carbohydrazide moiety can lead to strong interactions with the acidic silanol groups on the surface of silica gel.[8] This causes peak tailing and streaking, which significantly reduces the resolution of your separation.[8]

Workflow for Optimizing Chromatography of Polar Nitrogenous Compounds:

G cluster_0 Problem: Streaking/Poor Separation cluster_1 Troubleshooting Steps cluster_2 Alternative Stationary Phases streaking Compound streaks on silica TLC/column step1 1. Increase mobile phase polarity (e.g., add Methanol to DCM) streaking->step1 Initial approach step2 2. Add a basic modifier (e.g., 1-2% Triethylamine or Ammonia in Methanol) step1->step2 If streaking persists step3 3. Consider alternative stationary phases step2->step3 For highly problematic compounds alt1 Alumina (basic or neutral) step3->alt1 alt2 Reversed-phase C18 silica step3->alt2

Detailed Protocol for Column Chromatography with a Basic Modifier: [8][9]

  • Solvent System Selection: Develop a suitable solvent system using TLC. A good starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[8]

  • Modifier Addition: To your chosen eluent, add 1-2% triethylamine (TEA) or a small amount of a 7N solution of ammonia in methanol.[8] This will neutralize the acidic sites on the silica gel, leading to sharper peaks.

  • Column Packing: Pack the column with silica gel using the wet slurry method with your modified eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent if necessary, followed by addition of a small amount of silica to create a dry powder) and carefully load it onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring the separation by TLC.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of quinoline carbohydrazides?

A1: Common impurities often include unreacted starting materials, such as the corresponding quinoline ester or carboxylic acid and hydrazine hydrate.[3][10] Side-products from competing reactions can also be present. For instance, in multi-component reactions, various intermediates or alternative reaction products may form.[11]

Q2: My purified quinoline carbohydrazide derivative decomposes upon standing. How can I improve its stability?

A2: Carbohydrazide derivatives can be susceptible to hydrolysis, especially in the presence of acid or base.[12] They may also be sensitive to heat.[12] Ensure that your final product is free of any acidic or basic residues from the purification process. Store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Q3: Are there any safety concerns I should be aware of when working with carbohydrazides?

A3: Yes. Carbohydrazide itself is a derivative of hydrazine and possesses strong reducing properties.[12][13] While generally considered less toxic than hydrazine, it is important to handle it with care.[13] It can be incompatible with strong acids and oxidizing agents and may decompose upon heating.[12] Always consult the Safety Data Sheet (SDS) for the specific derivative you are working with and use appropriate personal protective equipment (PPE).

Q4: Can I use extraction to purify my quinoline carbohydrazide derivative?

A4: Liquid-liquid extraction can be a useful first step in purification, particularly for removing non-basic or non-polar impurities.[14] By adjusting the pH of the aqueous layer, you can selectively protonate the basic quinoline nitrogen. This will cause the compound to move into the aqueous phase, leaving less polar, non-basic impurities in the organic layer. Subsequent neutralization of the aqueous layer and extraction with an organic solvent can then recover the purified product. However, be mindful of the potential for hydrolysis of the carbohydrazide group under strongly acidic or basic conditions.[12]

References

  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • ChemicalBook. (n.d.). CARBOHYDRAZIDE.
  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE (1,3-DIAMINOUREA).
  • Kuchar, M., et al. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PMC.
  • ChemBK. (2025). Carbohydrazide.
  • Discoveracs.org. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Multi-Step Organic Synthesis.
  • Beyzaei, H., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances.
  • BLi-T. (2025). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use.
  • Oxford Academic. (n.d.). Stationary Phases for Separation of Basic and Nonbasic Nitrogen Compounds or Hydrocarbons By Gas-Liquid Chromatography.
  • MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.
  • ResearchGate. (n.d.). Synthesis of quinoline carbohydrazide derivatives.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • ACS Publications. (2020). Preparation of a Nitrogen Oil Compound Fraction by Modified Gel Silica Column Chromatography.
  • PMC. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • Asian Journal of Green Chemistry. (n.d.). A Review on Synthesis of Carbohydrazide Derivatives.
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline.
  • Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Wikipedia. (n.d.). Column chromatography.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • Edexcel A Level Chemistry Revision Notes 2015. (2025). Organic Techniques - Purification.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • ResearchGate. (2020). How to purify hydrazone?.
  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?.
  • Benchchem. (n.d.). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds.
  • (n.d.). Quinoline-3-carbohydrazide.
  • Hindawi. (n.d.). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants.
  • ResearchGate. (2023). (PDF) Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.
  • Impactfactor. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives.
  • PMC. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • Teledyne Labs. (n.d.). Strategies to Purify Carbohydrate-Based Compounds.
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • (n.d.). out. These crystals were filtered, washed with water and dried. c. Synthesis.
  • PubMed. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • (2025). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives.
  • Frontiers. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • MDPI. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.
  • ResearchGate. (2023). (PDF) Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.

Sources

Technical Support Center: Optimization of Quinoline-4-Carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Catalyst Selection Matrix

The synthesis of quinoline-4-carbohydrazide is a critical workflow in medicinal chemistry, serving as a precursor for antitubercular (e.g., Isoniazid analogs), antimalarial, and anticancer agents. The efficiency of this synthesis relies heavily on the quality of the quinoline-4-carboxylic acid precursor (via Pfitzinger reaction) and the subsequent hydrazinolysis of its ester.

While the hydrazinolysis step is often performed thermally, catalyst selection is the rate-determining factor for the precursor synthesis and ester activation.

Catalyst Decision Matrix

Use this table to select the optimal catalyst system based on your laboratory capabilities and substrate complexity.

MethodPrimary Catalyst (Step 1: Ring Closure)Activation (Step 2: Hydrazinolysis)Yield PotentialGreen ScoreBest For
Classical Pfitzinger KOH / NaOH (33% aq.)Thermal Reflux (EtOH)60-75%LowLarge-scale, simple substrates.
Acid-Catalyzed

/ Acetic Acid

(Cat.)
50-65%LowSubstrates sensitive to strong base.
Lewis Acid (High Performance) CAN (Cerium Ammonium Nitrate) or

Lewis Acid (

or

)
85-95%MediumSterically hindered ketones; high-value targets.
Green / Microwave Solid Support (

or Ionic Liquids)
MW Irradiation (Catalyst-free)90-98%HighRapid library synthesis; avoiding toxic solvents.

Technical Workflow & Mechanism

The synthesis typically follows a 3-step cascade. Understanding the mechanism is vital for troubleshooting.

The Pathway[1][2][3][4]
  • Pfitzinger Reaction: Isatin + Ketone

    
     Quinoline-4-carboxylic acid.[1][2][3][4]
    
  • Esterification: Acid

    
     Ethyl Ester.
    
  • Hydrazinolysis: Ester +

    
     Quinoline-4-carbohydrazide.
    
Visualizing the Workflow

The following diagram illustrates the decision logic and reaction flow.

QuinolineSynthesis Start Start: Isatin + Ketone Step1 Step 1: Ring Closure (Pfitzinger) Start->Step1 Step1->Start Retry: Pre-hydrolyze Isatin Step2 Step 2: Esterification Step1->Step2 Isolation of Acid Step3 Step 3: Hydrazinolysis Step2->Step3 Ethyl Ester Step3->Step2 Issue: Bis-hydrazide formed Product Target: Quinoline-4-carbohydrazide Step3->Product Cat_Base Cat: 33% KOH (Standard) Cat_Base->Step1 Standard Cat_Lewis Cat: CAN / InCl3 (High Yield) Cat_Lewis->Step1 Difficult Substrates Cat_MW Microwave (MW) (Green/Fast) Cat_MW->Step3 Accelerates

Caption: Workflow logic for catalyst selection. Dashed lines indicate catalytic intervention points.[5][6] Red dotted lines represent troubleshooting loops.

Experimental Protocols

Protocol A: High-Efficiency Microwave-Assisted Synthesis (Green)

Recommended for rapid library generation and high yields.

Reagents: Isatin (1 mmol), Ketone (1 mmol), KOH (3 mmol), Hydrazine Hydrate (99%). Catalyst: None (Thermal/MW activation) or Acetic Acid (cat).

  • Ring Closure (One-Pot):

    • Mix Isatin and KOH in water (2 mL). Irradiate at 300W (approx. 80°C) for 2 minutes. Note: The color changes from orange to yellow, indicating isatinate formation.[7]

    • Add the ketone (e.g., acetophenone) and ethanol (1 mL).

    • Irradiate at 300W for 4-6 minutes.

    • Acidify with dilute HCl to precipitate Quinoline-4-carboxylic acid . Yield: ~90%.

  • Direct Hydrazide Formation (Via Acid Chloride - Optional shortcut):

    • Convert acid to acid chloride using

      
       (Reflux 1h).
      
    • React immediately with Hydrazine Hydrate in dry THF at

      
      .
      
    • Result: High purity hydrazide without ester isolation.

Protocol B: Classical Pfitzinger with Ester Isolation

Recommended for large-scale batches where microwave is not feasible.

  • Pre-Activation (Critical Step): Dissolve Isatin (1 eq) in 33% KOH (5 eq) and heat gently until the solution turns pale yellow. Do not add ketone until this color change occurs. This ensures the isatin ring is fully opened to the isatinate anion.

  • Condensation: Add the ketone (1.2 eq) dropwise. Reflux for 12-24 hours.

  • Workup: Cool, acidify to pH 3-4 with Glacial Acetic Acid (better crystal structure than HCl). Filter the precipitate.[7]

  • Esterification: Reflux the acid in absolute EtOH with 5 mol% conc.

    
     for 8 hours. Neutralize and extract.
    
  • Hydrazinolysis: Reflux the ester with Hydrazine Hydrate (10 eq) in EtOH for 4-6 hours. Cool to crystallize the product.

Troubleshooting & FAQs

Q1: My Pfitzinger reaction yields a sticky "tar" instead of a solid precipitate. What went wrong?

  • Diagnosis: This is the most common failure mode. It usually happens if the ketone is added before the isatin has fully hydrolyzed, or if the reaction temperature is too high initially, causing polymerization of the ketone (aldol condensation side products).

  • Fix: Follow the "Pre-Activation" step in Protocol B. Ensure Isatin is fully converted to potassium isatinate (yellow solution) before adding the ketone. Use Ethanol/Water (1:1) as solvent to solubilize the ketone better.

Q2: I am getting low yields during the hydrazinolysis step (Ester


 Hydrazide). 
  • Diagnosis: Steric hindrance near the ester group (e.g., if you have a substituent at position 2 of the quinoline ring) can block the nucleophilic attack of hydrazine.

  • Fix:

    • Catalyst: Add 5 mol% Glacial Acetic Acid or

      
        (Scandium Triflate) to activate the carbonyl.
      
    • Solvent Switch: Switch from Ethanol (bp 78°C) to n-Butanol (bp 117°C) to achieve higher thermal energy.

    • Reagent: Use Anhydrous Hydrazine instead of Hydrazine Hydrate if moisture is hydrolyzing the ester back to the acid.

Q3: How do I remove the unreacted hydrazine hydrate?

  • Protocol: Do not distill to dryness (explosion hazard). Wash the crude solid with cold water and diethyl ether. Hydrazine is water-soluble; the hydrazide product is typically less soluble in cold water.

Q4: Can I use a Lewis Acid to skip the base-catalyzed step?

  • Insight: Yes. Cerium Ammonium Nitrate (CAN) (5-10 mol%) in acetonitrile or water at room temperature can catalyze the reaction of Isatin and ketones to quinolines with high yields (85%+). This avoids the harsh basic conditions and the massive salt formation during acidification.

Mechanism of Failure (Visualized)

Understanding where the reaction fails is key to fixing it.

FailureModes Substrate Ester Substrate Reaction Nucleophilic Attack Substrate->Reaction Hydrazine Hydrazine Nucleophile Hydrazine->Reaction Path_Success SUCCESS: Hydrazide Formed Reaction->Path_Success Path_Hydrolysis FAILURE 1: Hydrolysis back to Acid (Caused by Wet Solvent) Reaction->Path_Hydrolysis Moisture Present Path_Bis FAILURE 2: Bis-hydrazide (Caused by Excess Ester) Reaction->Path_Bis Ratio Error (<3:1 Hydrazine:Ester)

Caption: Common failure modes in hydrazinolysis. To prevent Failure 1, dry solvents. To prevent Failure 2, use large excess of hydrazine (5-10 eq).

References

  • Pfitzinger Reaction Optimization

    • Suresh, T., et al. "Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Derivatives."[1][8] Covenant Journal of Physical and Life Sciences, 2017.

    • Source:

  • Green Chemistry Approaches

    • BenchChem Technical Notes. "Green Synthesis of Quinoline Derivatives: Application Notes and Protocols." 2025.[9]

    • Source:

  • Lewis Acid Catalysis (CAN/InCl3)
  • Hydrazinolysis Efficiency

    • Ajani, O. O., et al.[6][8] "Microwave assisted synthesis and antimicrobial potential of quinoline-based 4-hydrazide-hydrazone derivatives."[1][8] Journal of Heterocyclic Chemistry, 2018.[6]

    • Source:

  • General Quinoline Synthesis Review

    • Muthukumar, et al.[10][11] "Ultrasound-assisted green synthesis of heterocycles." Ultrasonics Sonochemistry, 2023.[10]

    • Context: Comparative data on yield improvements using sonic

Sources

Controlling pH conditions for maximum stability of carbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, Process Chemists, and Formulation Scientists From: Dr. Aris Thorne, Senior Application Scientist Subject: OPTIMIZING pH CONDITIONS FOR CARBOHYDRAZIDE DERIVATIVE STABILITY

Introduction

Welcome to the technical support hub for hydrazine-based chemistries. If you are working with carbohydrazide derivatives—specifically hydrazones, semicarbazides, or acyl-hydrazides—you are likely balancing two competing degradation pathways: hydrolysis and oxidation .

The stability of the


 core is not static; it is a dynamic equilibrium heavily influenced by proton concentration. This guide moves beyond generic advice to provide a mechanistic understanding of how pH dictates the lifespan of your molecule.

Module 1: The Stability Landscape (Mechanistic Theory)

To maximize stability, you must visualize the pH scale not just as a measure of acidity, but as a switch that toggles between two distinct destruction modes.

The "Stability See-Saw"
  • Low pH (Acidic, < pH 4): The primary threat is Hydrolysis .

    • Mechanism:[1][2][3][4] Protonation of the imine nitrogen (in hydrazones) or the amide oxygen (in hydrazides) activates the carbon center for nucleophilic attack by water. This cleaves the molecule, often reverting it to the parent aldehyde/ketone and the hydrazine backbone.

  • High pH (Basic, > pH 8): The primary threat is Oxidation and Base Catalysis .

    • Mechanism:[1][2][3][4] Deprotonation of the hydrazide nitrogen forms an electron-rich enolate species. This species is a potent reducing agent and reacts rapidly with dissolved oxygen (DO) or trace metal ions (

      
      , 
      
      
      
      ), leading to oxidative fragmentation and radical formation.
Visualization: Degradation Pathways

The following diagram illustrates the divergent pathways based on pH environment.

DegradationPathways Compound Carbohydrazide Derivative (Intact) AcidEnv Acidic Environment (pH < 4) Compound->AcidEnv pH Drop BaseEnv Basic Environment (pH > 8) Compound->BaseEnv pH Rise Protonation Protonation of Imine/Amide AcidEnv->Protonation Fast Deprotonation Deprotonation (Enolate Formation) BaseEnv->Deprotonation Equilibrium WaterAttack Nucleophilic Attack by Water Protonation->WaterAttack Rate Limiting Oxidation Electron Transfer to O2 / Metals Deprotonation->Oxidation Trace Metals/O2 HydrolysisProd Hydrolysis Products (Aldehydes + Hydrazine) WaterAttack->HydrolysisProd OxidationProd Oxidation Products (N2 gas, Acids, Radicals) Oxidation->OxidationProd

Figure 1: Divergent degradation mechanisms driven by pH extremes. Acid promotes hydrolytic cleavage, while base promotes oxidative decomposition.

Module 2: Troubleshooting Guide

Use this diagnostic table to identify the root cause of instability in your specific formulation.

SymptomProbable CauseMechanismCorrective Action
Yellow/Brown Discoloration Oxidation Formation of azo (

) intermediates or radical polymerization products due to high pH or metal contamination.
1. Lower pH to < 7.0.2. Add EDTA (0.1 mM) to chelate metals.3. Sparge buffers with Argon/Nitrogen.
Precipitation upon Dilution Isoelectric Point (pI) Shock The pH shifted to the molecule's pI (zwitterionic state), reducing solubility.Determine the pI experimentally. Adjust buffer pH at least 1-2 units away from the pI.
HPLC: Split/Broad Peaks Hydrolysis or Isomerization Acidic mobile phase causing on-column hydrolysis OR E/Z isomerization of the hydrazone bond.1. Buffer mobile phase to pH 6.0-7.0.2. If hydrazone, check for rapid E/Z interconversion (temperature dependent).
Gas Evolution (Bubbles) Deep Oxidation Decomposition of the hydrazide backbone releases

and

.
CRITICAL: Immediate cooling. Check for presence of oxidizers (peroxides) or strong base.
Loss of Potency (No Color Change) Acid Hydrolysis Cleavage of the active moiety back to starting materials (often colorless).Raise pH to neutral (6.5 - 7.5). Avoid strong acid quenchers.

Module 3: Experimental Protocol (Self-Validating)

Do not guess the stability profile. Generate a pH-Rate Profile for your specific derivative. This protocol uses pseudo-first-order kinetics to determine the "shelf-life sweet spot."

Protocol: Determination of pH-Rate Profile ( vs pH)

Prerequisites:

  • HPLC or UV-Vis Spectrophotometer.[5]

  • Universal Buffer Series (Britton-Robinson or Citrate-Phosphate) ranging pH 2.0 to 10.0.

  • Thermostatted water bath (

    
     and 
    
    
    
    ).

Workflow Diagram:

StabilityWorkflow Prep 1. Prepare Stock (MeCN/DMSO) Spike 3. Spike & Incubate (Final Conc: 50 µM) Prep->Spike Buffer 2. Buffer Prep (pH 2, 4, 6, 8, 10) Buffer->Spike Sample 4. Sampling (t=0, 1h, 4h, 24h) Spike->Sample Constant Temp Quench 5. Quench/Analyze (HPLC/UV) Sample->Quench Quench->Sample Next Timepoint Calc 6. Calculate k_obs Slope of ln(C) vs t Quench->Calc Data Processing

Figure 2: Step-by-step workflow for determining the kinetic stability profile.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffers at pH 2.0, 4.0, 6.0, 7.4, 9.0, and 11.0. Ensure ionic strength is constant (adjust with NaCl if necessary).

  • Stock Solution: Dissolve your derivative in a minimal amount of DMSO or Acetonitrile (keep organic solvent <5% in final mix to avoid solvent effects).

  • Initiation: Spike the stock into the pre-warmed buffers (

    
    ) to reach a target concentration (e.g., 50 
    
    
    
    ).
  • Monitoring: Inject samples into HPLC at defined intervals (

    
     min).
    
    • Validation Check: Ensure the peak area of the parent compound decreases while new peaks (degradation products) appear. Mass balance should be maintained >90% initially.

  • Calculation: Plot

    
     vs. time (
    
    
    
    ).
    • The slope =

      
       (observed rate constant).
      
  • Profile Plot: Plot

    
     vs. pH.
    
    • Interpretation: The "V" or "U" shaped curve indicates the region of maximum stability (the bottom of the "U").

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use phosphate buffers for storage? A: Proceed with caution. While phosphate is common, it can catalyze hydrolysis in some hydrazone systems (general base catalysis). Citrate or Acetate buffers (pH 4.5–6.0) are often superior for hydrazide derivatives because they lack the nucleophilicity of phosphate or Tris.

Q2: My derivative contains a metal-binding motif. How does this affect pH choice? A: Metal binding drastically accelerates oxidation at neutral/basic pH. If your molecule chelates metals (common for carbohydrazides), you must include a sacrificial chelator like EDTA or DTPA in your buffer, or store at a lower pH (pH < 5) where the metal-ligand complex is less stable and oxidation is suppressed.

Q3: Is lyophilization (freeze-drying) safe for these compounds? A: Yes, but pH control before freezing is critical. If you freeze a salt of a volatile buffer (like Ammonium Acetate), pH shifts during freezing ("pH jump") can cause degradation. Use non-volatile buffers (e.g., Sodium Succinate) and ensure the pH is near the stability maximum determined in Module 3.

Q4: Why does my hydrazone hydrolyze even at pH 7.4? A: Hydrazones are equilibrium species (


). At pH 7.4, if the equilibrium constant (

) favors the carbonyl, hydrolysis will occur regardless of kinetics, just slower. To drive stability, you may need to reduce water activity (use co-solvents like PEG or Glycerol) or store in solid state.

References

  • Kinetics and mechanism of oxidation of carbohydrazide and thiocarbohydrazide. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research. [Link][6]

  • Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation. Molecular Pharmaceutics. [Link]

  • Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism. International Journal of Molecular Sciences. [Link]

  • Decomposition products of oxygen scavengers and their effect on corrosion. VTT Technical Research Centre of Finland. [Link]

Sources

Troubleshooting inconsistent melting points in quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Thermal Analysis & Purification Subject: Troubleshooting Inconsistent Melting Points in Quinoline Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Inconsistent melting points (MPs) in quinoline derivatives are rarely due to "operator error" alone. The quinoline scaffold—planar, nitrogen-containing, and highly stackable—is chemically predisposed to three specific phenomena: polymorphism , pseudo-polymorphism (solvate formation) , and regio-isomerism .

This guide moves beyond basic capillary melting point instructions. It treats the melting point not just as a number, but as a thermodynamic fingerprint that reveals the solid-state history of your sample.

Part 1: The Diagnostic Logic (Triage)

Before attempting re-synthesis, use this logic tree to categorize your issue. Most quinoline MP failures fall into three distinct spectral signatures.

QuinolineTroubleshooting Start Symptom: Inconsistent MP Broad Observation: Broad Range (>2°C) or 'Sweating' Start->Broad Sharp Observation: Sharp but Wrong Value Start->Sharp Double Observation: Double Peak or Shift after Grinding Start->Double Solvent Suspect: Solvate/Hydrate (Pseudopolymorph) Broad->Solvent Low onset Impurity Suspect: Eutectic Impurity (Isomer/Precursor) Sharp->Impurity Depressed value Polymorph Suspect: Polymorphism (Crystal Packing) Double->Polymorph Solid-solid transition Action1 Action: TGA or Vacuum Dry @ >60°C Solvent->Action1 Action2 Action: HPLC/TLC & Acid-Base Extraction Impurity->Action2 Action3 Action: DSC (Heat-Cool-Heat) Polymorph->Action3

Figure 1: Diagnostic logic for categorizing melting point anomalies in quinoline derivatives.

Part 2: Deep Dive Troubleshooting
Issue 1: The "Ghost" Peak (Polymorphism)

The Science: Quinolines are flat aromatic systems that stack efficiently via


-

interactions. Slight changes in crystallization solvent or cooling rate can lead to different packing arrangements (polymorphs).
  • Monotropic: One form is stable; others will eventually convert to it.

  • Enantiotropic: Stability depends on temperature; forms can reversibly convert.[1]

The Fix: Differential Scanning Calorimetry (DSC) Standard capillary tubes cannot visualize the energy changes associated with crystal rearrangement. You must use DSC.

Protocol: The "Heat-Cool-Heat" Cycle

  • Heat 1: Ramp 10°C/min to 10°C above the observed melt. (Erases thermal history).

  • Cool: Ramp 10°C/min to 0°C. (Forces controlled recrystallization).

  • Heat 2: Ramp 10°C/min.

    • Result: If the MP shifts between Heat 1 and Heat 2, you have a polymorph. The "true" thermodynamic MP is usually the highest one observed in the second heating cycle.

Issue 2: The "Drifting" Range (Solvates & Hydrates)

The Science: The nitrogen atom in the quinoline ring is a hydrogen bond acceptor. If crystallized from water or alcohols, quinolines frequently form stoichiometric solvates (e.g., Quinoline


 0.5 

). These "pseudopolymorphs" melt at distinct temperatures, often releasing solvent first (the "sweating" phase) which looks like melting.

The Fix: Thermogravimetric Analysis (TGA) Run a TGA.[2] A weight loss step prior to decomposition confirms a solvate.

  • Calculation: % Weight Loss = (Molecular Weight of Solvent / Molecular Weight of Complex) × 100.

Issue 3: The "Depressed" Value (Regio-Isomerism)

The Science: Classic quinoline syntheses (Skraup, Combes, Conrad-Limpach) often produce regio-isomers (e.g., 5- vs 7-substituted). These isomers are chemically similar and often co-crystallize. Even 2% of an isomer acts as an impurity, depressing the MP according to the Van't Hoff equation .

The Fix: Acid-Base Purification Recrystallization alone often fails to separate isomers. Use the basicity of the quinoline nitrogen to chemically wash the sample.

Part 3: The "Gold Standard" Purification Protocol

Method: Acid-Base Extraction ("The Rescue") This protocol exploits the


 of the quinoline nitrogen (~4.9) to separate it from neutral impurities and non-basic isomers.

PurificationWorkflow Step1 1. Dissolve Crude in 2M HCl Step2 2. Wash with Ethyl Acetate Step1->Step2 Step3 3. Discard Organic Layer (Neutrals removed) Step2->Step3 Waste Step4 4. Basify Aqueous with 6M NaOH (pH > 10) Step2->Step4 Aqueous Step5 5. Extract with DCM or Ether Step4->Step5 Step6 6. Dry & Evaporate Step5->Step6 Pure Base

Figure 2: Chemical purification workflow for basic quinoline derivatives.

Step-by-Step:

  • Dissolution: Dissolve crude solid in 2M HCl. (Quinoline becomes protonated/water-soluble).

  • Wash: Extract the aqueous acid layer with Ethyl Acetate.

    • Why? Unreacted precursors and neutral byproducts move to the organic layer.

  • Separation: Keep the Aqueous layer. Discard the organic wash.

  • Precipitation: Slowly add 6M NaOH to the aqueous layer until pH > 10.

    • Observation: The solution will cloud as the free-base quinoline precipitates.

  • Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) or Diethyl Ether.

  • Finishing: Dry the DCM layer over

    
    , filter, and evaporate.
    
Part 4: Comparative Data Tables

Table 1: Thermal Analysis Signatures

ObservationMethodTypical SignatureDiagnosis
Broad Endotherm DSCWide peak (>5°C width), often with "shoulder"Impurity (Eutectic melt)
Sharp Endotherm DSCNarrow peak (<2°C width), high enthalpyPure Crystalline Material
Exotherm after Melt DSCPeak goes up (releases heat) after meltingRecrystallization of unstable polymorph
Stepped Weight Loss TGADistinct % drop before 150°CSolvate/Hydrate (Pseudopolymorph)

Table 2: Common Quinoline Impurities by Synthesis

Synthesis NamePrimary ImpurityRemoval Strategy
Skraup Nitrobenzene / AnilineSteam Distillation or Acid/Base Wash
Combes Regio-isomers (5- vs 7-)Fractional Crystallization (Picrate salts)
Friedländer Unreacted KetonesRecrystallization from Ethanol
Part 5: Frequently Asked Questions (FAQ)

Q: My sample melts, then solidifies, then melts again. What is happening? A: You are observing enantiotropic polymorphism . The first melt is the metastable form. The liquid then recrystallizes into the stable form (exothermic event), which melts at a higher temperature. Report the highest melting point, but note the phenomenon.

Q: I dried my sample in an oven at 100°C, and it turned into an oil. The MP was supposed to be 110°C. A: You likely triggered a melting point depression due to decomposition or hydration. Quinolines can oxidize or sublime. Always dry quinolines under vacuum at lower temperatures (40-60°C) or use a desiccator with


.

Q: Can I use water to recrystallize my quinoline? A: Only if you are careful. Water is excellent for polarity, but quinolines form hydrates easily. If you use water/ethanol mixtures, ensure you dry the final product thoroughly (TGA verification recommended) to remove the lattice water, which will otherwise lower your observed MP.

References
  • NIST Chemistry WebBook. Quinoline Thermochemical Data. National Institute of Standards and Technology. [Link]

  • Netzsch Analyzing & Testing. Studying Polymorphism by Means of DSC. [Link]

  • Organic Syntheses. Quinoline Synthesis and Purification Protocols (Coll. Vol. 1). [Link]

  • TA Instruments. DSC Detection of Polymorphism in Pharmaceuticals. [Link]

  • Mettler Toledo. Thermal Analysis of Quinoline Derivatives and Hydrates. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Quinoline-4-Carbohydrazide Analogs as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its rigid structure and ability to be functionalized at various positions make it a privileged pharmacophore in drug design.[3][4] Among its many derivatives, quinoline-4-carbohydrazides have emerged as a particularly versatile class of compounds. The carbohydrazide group at the 4-position serves as an excellent synthetic handle, allowing for the creation of diverse libraries of analogs, most notably hydrazones, through a strategy known as molecular hybridization.[5][6][7]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for quinoline-4-carbohydrazide analogs, focusing on two of their most prominent and well-documented biological activities: anticancer and antimicrobial. We will delve into the synthetic rationale, compare the biological performance of various analogs with supporting experimental data, and present detailed protocols for key assays. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising therapeutic candidates.

Core Scaffold and Rationale for Derivatization

The foundational structure is the quinoline ring, with a carbohydrazide moiety (-CONHNH₂) at the 4-position. The terminal nitrogen of the hydrazide is highly nucleophilic, making it an ideal point for modification. The most common derivatization strategy involves the condensation reaction with a wide range of aldehydes and ketones to form N'-arylidenehydrazides, commonly known as hydrazones.

The rationale behind this molecular hybridization approach is twofold:

  • Pharmacophore Combination : It allows for the covalent linking of the established quinoline pharmacophore with another bioactive moiety (derived from the aldehyde/ketone), potentially leading to synergistic effects or novel mechanisms of action.[6]

  • Modulation of Physicochemical Properties : The diverse substituents introduced via the aldehyde/ketone can systematically alter the molecule's lipophilicity, electronic distribution, and steric profile, which are critical for target binding, cell permeability, and overall efficacy.

Caption: General structure of quinoline-4-carbohydrazide analogs.

General Synthetic Strategy and Workflow

The synthesis of quinoline-4-carbohydrazide hydrazone analogs is typically a robust, multi-step process that offers high yields and structural diversity. The causality behind the chosen reactions is rooted in well-established, reliable organic chemistry transformations.

  • Step 1: Pfitzinger Reaction (Quinoline Core Synthesis) : The synthesis often commences with the Pfitzinger reaction, which involves the condensation of isatin with a suitable α-methylene ketone (e.g., an acetophenone derivative) under basic conditions. This reaction is a classic and efficient method for constructing the quinoline-4-carboxylic acid core.[6]

  • Step 2: Esterification : The resulting carboxylic acid is then converted to its corresponding ester (e.g., ethyl ester) using an alcohol in the presence of an acid catalyst. This step is crucial because the ester is a better leaving group than the hydroxyl of the carboxylic acid, facilitating the subsequent reaction with hydrazine.

  • Step 3: Hydrazinolysis : The ester is treated with hydrazine hydrate. The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable quinoline-4-carbohydrazide intermediate.

  • Step 4: Hydrazone Formation : The final step involves the condensation of the carbohydrazide with a variety of substituted aromatic or heterocyclic aldehydes. This reaction is typically catalyzed by a few drops of acid and proceeds via a nucleophilic addition-elimination mechanism to yield the target N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives.[8]

Caption: General synthetic workflow for quinoline-4-carbohydrazide hydrazones.

Comparative SAR Analysis: Anticancer Activity

Quinoline-hydrazone hybrids have demonstrated significant potential as anticancer agents, often acting through mechanisms like the inhibition of protein kinases (e.g., EGFR), induction of apoptosis, and cell cycle arrest.[2][9][10]

A study involving novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids tested against the MCF-7 breast cancer cell line provides excellent data for SAR analysis.[9][10]

Table 1: In Vitro Anticancer Activity of Quinoline-4-Carbohydrazide Analogs against MCF-7 Cells

Compound IDR-Group on Arylacrylamide MoietyIC₅₀ (µM)[10]Comparison to Doxorubicin (IC₅₀ = 6.18 µM)[10]
6h 4-Nitrophenyl2.71More Potent
6a 4-Methylphenyl3.39More Potent
6b 3,4-Dimethoxyphenyl5.94More Potent
6i 4-Chlorophenyl8.77Less Potent
6d 3,4,5-Trimethoxyphenyl17.10Less Potent

Analysis and SAR Insights:

  • Electronic Effects are Paramount : The most potent compound, 6h , features a strong electron-withdrawing nitro group (-NO₂) at the para-position of the phenyl ring (IC₅₀ = 2.71 µM).[10] Conversely, compound 6a , with an electron-donating methyl group (-CH₃), also shows high potency (IC₅₀ = 3.39 µM).[10] This suggests that the electronic nature of the substituent, whether strongly withdrawing or donating, significantly enhances cytotoxic activity compared to weakly substituted or unsubstituted analogs.

  • Role of Methoxy Groups : The presence of methoxy groups, which are electron-donating, shows a complex relationship with activity. The 3,4-dimethoxy substituted compound 6b is highly active (IC₅₀ = 5.94 µM). However, increasing the steric bulk and electron donation with a third methoxy group in compound 6d (3,4,5-trimethoxy) leads to a sharp decrease in activity (IC₅₀ = 17.10 µM).[10] This indicates an optimal balance of electronic and steric factors is required.

  • Halogen Substitution : A moderately deactivating chloro-substituent in compound 6i results in reduced potency (IC₅₀ = 8.77 µM) compared to the reference drug doxorubicin.[10]

The most active compounds from this series, 6a and 6h , were further investigated and found to be potent inhibitors of EGFR kinase, with compound 6h showing an IC₅₀ of 0.22 µM against the enzyme.[9] This provides a clear mechanistic basis for its potent anticancer effects, which also include inducing cell cycle arrest and apoptosis.[9]

G cluster_0 SAR for Anticancer Activity (MCF-7) cluster_1 Substituent on Phenyl Ring A High Potency (Low IC50) B Low Potency (High IC50) C Strong EWG (e.g., 4-NO2) C->A D Strong EDG (e.g., 4-CH3) D->A E Bulky EDG (e.g., 3,4,5-(OCH3)3) E->B F Halogen (e.g., 4-Cl) F->B

Caption: Key SAR findings for anticancer activity of the analogs.

Comparative SAR Analysis: Antimicrobial Activity

Another promising therapeutic avenue for quinoline-4-carbohydrazide analogs is their use as antimicrobial agents. Many derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase, which is a validated target for antibiotics like ciprofloxacin.[5][6][7]

A study on 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives provides a clear dataset for evaluating their antimicrobial SAR, particularly against Gram-positive bacteria like Staphylococcus aureus.[5]

Table 2: In Vitro Antimicrobial Activity of Quinoline-4-Carbohydrazide Analogs

Compound IDR-Group (Modification of Hydrazide)Target OrganismMIC (µM)[5]DNA Gyrase IC₅₀ (µM)[5]
6b 4-(4-Methoxyphenyl)acetamidohydrazinylS. aureus38.6433.64
5 Ethyl formohydrazonateS. aureus49.04Not Reported
6a 4-(4-Chlorophenyl)acetamidohydrazinylS. aureus164.35Not Reported
10 2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-ylS. aureus191.368.45
11 2,5-Dioxopyrrolidin-1-ylS. aureus192.29Not Reported
Cipro - (Reference Drug)S. aureus-3.80

Analysis and SAR Insights:

  • Open-Chain vs. Cyclic Hydrazides : The study reveals that both open-chain hydrazide derivatives (like 6b ) and those where the hydrazine is part of a cyclic system (like 10 ) can exhibit potent activity. The authors conclude that the hydrazine moiety is crucial for activity, whether in a cyclic or open form.[5][7]

  • Potency against S. aureus : Compound 6b , an open-chain derivative with a methoxyphenyl acetamide group, showed the best antibacterial activity with an MIC of 38.64 µM.[5] Its activity is further supported by a respectable DNA gyrase inhibition IC₅₀ of 33.64 µM.

  • DNA Gyrase Inhibition : Interestingly, compound 10 , which incorporates the hydrazide into a maleimide ring, was a significantly more potent inhibitor of DNA gyrase (IC₅₀ = 8.45 µM), approaching the potency of the reference drug ciprofloxacin (IC₅₀ = 3.80 µM).[5] However, its whole-cell activity (MIC = 191.36 µM) was weaker than that of 6b , suggesting potential issues with cell wall penetration or efflux.

  • Substitution Effects : Comparing 6b (methoxyphenyl) with 6a (chlorophenyl) reveals a dramatic difference in activity. The electron-donating methoxy group in 6b leads to a much higher potency than the electron-withdrawing chloro group in 6a (MIC 38.64 µM vs. 164.35 µM), highlighting the sensitivity of the bacterial target to the electronic properties of the substituent.[5]

Experimental Protocols: A Framework for Self-Validation

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity (IC₅₀) Determination using MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Objective : To determine the concentration of a compound that inhibits 50% of cell growth (IC₅₀).

  • Methodology :

    • Cell Seeding : Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment : Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the culture medium. Replace the old medium with the medium containing the different concentrations of the compounds. Include a "vehicle control" group treated with only the solvent (e.g., DMSO) at its highest used concentration.

    • Incubation : Incubate the plate for 48-72 hours.

    • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading : Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis & Validation :

    • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of viability against the log of the compound concentration.

    • The IC₅₀ value is determined from the resulting dose-response curve using non-linear regression analysis.

    • The experiment is considered valid if the positive control (Doxorubicin) shows an IC₅₀ value within its expected range and the vehicle control shows no significant cytotoxicity.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Objective : To determine the MIC of test compounds against selected bacterial or fungal strains.

  • Methodology :

    • Inoculum Preparation : Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) to a concentration of ~5x10⁵ CFU/mL in a suitable broth (e.g., Mueller-Hinton Broth).

    • Compound Dilution : Perform a two-fold serial dilution of the test compounds and a reference antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate.[5]

    • Inoculation : Add the standardized inoculum to each well of the plate.

    • Controls : Include a "growth control" well (broth + inoculum, no compound) and a "sterility control" well (broth only).

    • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis & Validation :

    • The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

    • The experiment is considered valid if the growth control shows clear turbidity and the sterility control remains clear. The reference antibiotic should also yield an MIC value in the expected range for the quality control strain.

Conclusion and Future Perspectives

The quinoline-4-carbohydrazide scaffold is a remarkably fertile ground for the development of novel therapeutic agents. This guide demonstrates that through systematic derivatization, primarily into hydrazone analogs, potent anticancer and antimicrobial agents can be developed.

  • For anticancer activity against MCF-7 cells, potent analogs can be achieved by substituting the terminal phenyl ring with either strong electron-withdrawing (4-NO₂) or electron-donating (4-CH₃) groups.

  • For antimicrobial activity against S. aureus, electron-donating substituents (4-OCH₃) on open-chain hydrazones enhance whole-cell activity, while incorporating the hydrazide into a cyclic system can lead to highly potent inhibition of the target enzyme, DNA gyrase.

The path forward is clear. Future research should focus on optimizing these lead compounds to improve their pharmacokinetic profiles and reduce potential toxicity. Molecular docking and computational studies, which were performed in several of the cited studies, can further refine the design of next-generation analogs by predicting their binding modes with target proteins.[11][12][13] The versatility of the quinoline-4-carbohydrazide core ensures that it will remain a high-interest scaffold in the ongoing search for more effective and selective drugs.

References
  • El-Sayed, N. F., El-Gamal, M. I., El-Gazzar, M. G., Al-Shaeri, M., El-Awady, R., Al-Sanea, M. M., & Abdel-Maksoud, M. S. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Nafie, M. S., Kishk, S. M., & Mohamed, G. G. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. [Link]

  • RSC Publishing. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. [Link]

  • ACS Omega. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Singh, P., Kumar, V., & Singh, S. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. [Link]

  • Fassihi, A., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Iranian Journal of Pharmaceutical Research. [Link]

  • Shaikh, R. A., et al. (2023). Quinoline-based Schiff bases as possible antidiabetic agents: ligand-based pharmacophore modeling, 3D QSAR, docking, and molecular dynamics simulations study. Frontiers in Chemistry. [Link]

  • Kamal, A., et al. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry. [Link]

  • Al-Ostath, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • ResearchGate. (2023). (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. [Link]

  • Adebayo, I. A., & Agwupuye, A. J. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

  • Frontiers. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]

  • Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • PubMed. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide

[1]

Executive Summary

Immediate Action Required: Treat 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide as a High Potency Active Pharmaceutical Ingredient (HPAPI) with unknown toxicity.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Critical Prohibition: NEVER dispose of this compound down the drain. The quinoline moiety poses a severe long-term aquatic toxicity risk.[1]

  • Reactivity Warning: Segregate strictly from oxidizing agents (e.g., nitrates, perchlorates, peroxides). The carbohydrazide functional group is a reducing agent; contact with oxidizers can trigger exothermic gas evolution or ignition.

Chemical Hazard Assessment & Causality

To ensure safety, we must understand the why behind the protocols. This compound is a hybrid molecule combining a lipophilic ibuprofen-like tail with a reactive quinoline-hydrazide core.

Functional GroupHazard CharacteristicOperational Implication
Carbohydrazide (

)
Reducing Agent / Nucleophile Potential for contact dermatitis and mutagenicity. Reacts vigorously with strong oxidizers. Do not use bleach (hypochlorite) for surface decontamination without ventilation, as it may generate toxic chloramines or hydrazine derivatives.
Quinoline Ring Aquatic Toxicity / Carcinogen Quinolines are often classified as "Group B2" probable human carcinogens and are persistent in water systems. Zero-discharge policy applies.
4-Isobutylphenyl Lipophilicity Increases membrane permeability. This compound likely penetrates skin gloves faster than standard salts. Double-gloving is mandatory.

Waste Classification & Segregation

Proper classification ensures the waste stream is accepted by incineration facilities.

EPA/RCRA Classification Logic

While this specific research compound may not have a unique P- or U-list code, it must be classified by characteristic and structure:

  • Primary Code: D001 (Ignitable) if dissolved in organic solvents (MeOH/DMSO).

  • Secondary Code: U-List equivalent (Toxic) due to the Quinoline/Hydrazine structural alerts.

  • DOT Shipping Name: Toxic solids, organic, n.o.s. (quinoline derivatives) or Waste Flammable Liquids (if in solution).

Segregation Decision Tree

Use the following logic to determine the correct waste bin.

WasteSegregationcluster_warningCRITICAL SEGREGATIONStartWaste GenerationStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidBinABIN A: Solid Toxic Waste(Double Bagged)Solid->BinATrace contaminatedconsumablesSolventCheckSolvent Type?Liquid->SolventCheckHalogenHalogenated(DCM, Chloroform)SolventCheck->HalogenNonHalNon-Halogenated(DMSO, MeOH, Acetone)SolventCheck->NonHalBinBBIN B: Halogenated Organic+ Toxic AdditiveHalogen->BinBBinCBIN C: Non-Halogenated Organic+ Toxic AdditiveNonHal->BinCOxidizerDO NOT MIX WITHOXIDIZERS (Nitric Acid, Peroxides)

Figure 1: Decision logic for segregating quinoline-carbohydrazide waste streams to prevent incompatible reactions.

Operational Disposal Protocol

A. Solid Waste (Pure Compound & Contaminated Consumables)

Objective: Containment for high-temperature incineration.

  • PPE Requirement: Nitrile gloves (double layer, min 0.11mm thickness), lab coat, safety glasses. Use a powder respirator (N95/P100) if handling open powder outside a fume hood.

  • Primary Containment: Place the substance or contaminated weigh boats/wipes into a clear, sealable polyethylene bag (4 mil thickness).

  • Labeling: Affix a "High Potency / Toxic" label to the inner bag.

  • Secondary Containment: Place the sealed bag into the laboratory's Solid Hazardous Waste Drum (typically a wide-mouth HDPE drum).

  • Manifesting: Ensure the waste manifest explicitly lists "Quinoline derivative" to alert the disposal facility of high nitrogen content (requires specific NOx scrubbing during incineration).

B. Liquid Waste (Stock Solutions in DMSO/MeOH)

Objective: Prevent precipitation and accidental exposure.

  • Selection: Choose the "Organic Solvents" carboy (Halogenated or Non-Halogenated based on the solvent).

  • Compatibility Check: Verify the carboy does not contain oxidizing acids (Nitric, Perchloric).

  • Transfer: Pour slowly using a funnel to avoid splashing.

  • Rinsing: Triple rinse the empty stock vial with the compatible solvent. Add rinsate to the waste carboy.

  • Vial Disposal: Deface the label on the empty vial and dispose of it in the Solid Hazardous Waste bin (Glass/Sharps), not the trash.

Emergency Spill Response

If a spill occurs, the priority is preventing the spread of the lipophilic powder/liquid.

SpillResponseAssess1. Assess Volume & StatePPE2. Don PPE(Double Gloves, Resp. Protection)Assess->PPEContain3. ContainmentPPE->ContainSolidSpillSolid: Cover with wet pad(prevent dust)Contain->SolidSpillPowderLiquidSpillLiquid: Surround withabsorbent pillowsContain->LiquidSpillSolutionClean4. Clean Up(Scoop to HazBag)SolidSpill->CleanLiquidSpill->CleanDecon5. Surface Decon(Soap/Water -> Ethanol)Clean->Decon

Figure 2: Step-by-step workflow for managing spills of high-potency research compounds.

Decontamination Note: Do not use bleach immediately. Wash the area with soap and water first to remove the bulk material (solubilizing the lipophilic tail), then follow with 70% Ethanol.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Regulations 40 CFR Part 261).[2]

  • Occupational Safety and Health Administration (OSHA). (2012).

  • PubChem. (n.d.). Quinoline Compound Summary. (Used for functional group toxicity inference).

Personal protective equipment for handling 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocols for 2-(4-Isobutylphenyl)quinoline-4-carbohydrazide Content Type: Operational Safety & Logistical Guide Audience: Medicinal Chemists, EHS Officers, and Drug Development Scientists

Executive Safety Summary: The "Unknown" Hazard Principle

2-(4-Isobutylphenyl)quinoline-4-carbohydrazide is a synthetic hybrid molecule combining a lipophilic isobutylphenyl tail, a bioactive quinoline core, and a reactive hydrazide motif. While specific toxicological data (LD50, OEL) may not exist for this exact research compound, its structural components dictate a High-Hazard / Potent Compound handling strategy.

Immediate Hazard Profile (Inferred via SAR):

  • Hydrazide Moiety: High potential for skin sensitization (allergic dermatitis), hepatotoxicity, and genotoxicity. Hydrazines are established carcinogens; derivatives must be treated with extreme caution.

  • Quinoline Scaffold: Known DNA intercalators; potential for cytotoxicity and mutagenicity.

  • Isobutylphenyl Group: Increases lipophilicity (LogP), significantly enhancing dermal absorption rates compared to polar hydrazides.

Operational Directive: Handle as a Category 3 Potent Compound (OEB 3) until validated otherwise. Zero skin contact and full aerosol containment are required.

Risk Assessment & Structural Deconstruction

To understand the PPE requirements, we must analyze the molecule's "Kill Chain"—how it enters and affects the body.

Structural ComponentAssociated HazardRoute of EntryCritical Control Point
Hydrazide (-CONHNH₂) Sensitization, CarcinogenicityInhalation (Dust), DermalRespiratory Protection (P100/HEPA)
Quinoline Ring DNA Damage, Eye IrritationOcular, InhalationEye Protection (Goggles/Face Shield)
Isobutylphenyl Tail Enhanced PermeationDermal (Lipid bilayer transit)Glove Selection (Breakthrough Time)

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (lab coat, safety glasses, single nitrile gloves) is insufficient for this compound during weighing or synthesis.

A. Dermal Protection (The "Double-Shell" Protocol)

Because the isobutylphenyl group aids lipid solubility, standard thin nitrile gloves may suffer rapid permeation.

  • Primary Layer (Inner): 4 mil Nitrile (Inspection white/blue).

  • Secondary Layer (Outer): 5-8 mil Extended Cuff Nitrile or Silver Shield® (Laminate) if handling concentrated solutions (>100 mM).

  • Logic: The laminate layer provides a chemical barrier against the hydrazide; the nitrile provides dexterity.

  • Body Protection: Tyvek® lab coat or sleeve covers are mandatory to bridge the gap between glove cuff and lab coat.

B. Respiratory Protection
  • Solid State (Powder): Handling must occur inside a certified Chemical Fume Hood (CFH) or Powder Weighing Station.

  • If CFH is unavailable: A Powered Air-Purifying Respirator (PAPR) with HEPA filters is the minimum requirement. N95 masks do not protect against potential vapors if the hydrazide degrades.

C. Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to the risk of airborne dust entering from the side.

Operational Handling Protocols

Protocol A: Safe Weighing & Transfer
  • Objective: Prevent aerosolization of the hydrazide powder.

  • Step 1: Place the balance inside the fume hood.

  • Step 2: Use an antistatic gun on the weighing boat. Hydrazides can be static-prone; static discharge can disperse toxic dust.

  • Step 3: Weigh the solid. If spilling occurs, do not brush. Cover with a wet wipe (solvent-dampened) to trap dust, then dispose.

  • Step 4: Dissolve the solid immediately in the transport vessel (e.g., add DMSO or DMF) before removing it from the hood. Never transport dry powder across the lab open.

Protocol B: Reaction Setup & Heating
  • Hazard: Hydrazides can release hydrazine vapor or nitrogen oxides (NOx) upon thermal decomposition.

  • Control: All heating must be performed under an inert atmosphere (Argon/Nitrogen) with a condenser.

  • Venting: The reaction vessel exhaust must be scrubbed or vented into the fume hood rear baffle, never directly into the lab air.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Task: Handling 2-(4-Isobutylphenyl) quinoline-4-carbohydrazide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Hood Is Fume Hood Available? Solid->Hood Conc Concentration? Liquid->Conc YesHood Use Fume Hood + Double Nitrile Gloves + Goggles Hood->YesHood Yes NoHood STOP WORK Req: PAPR or Glove Box Hood->NoHood No LowConc < 10 mM Double Nitrile Gloves Conc->LowConc HighConc > 10 mM or Heating Required Conc->HighConc HighRiskPPE Laminate (Silver Shield) Gloves + Face Shield + Fume Hood HighConc->HighRiskPPE

Figure 1: Decision logic for selecting appropriate PPE based on physical state and concentration.

Emergency Response & Decontamination

Spill Scenario: Dry Powder
  • Evacuate the immediate area (10 ft radius).

  • Don PPE: Double gloves, goggles, N95/P100 respirator.

  • Contain: Cover spill with a damp paper towel (water/surfactant mix) to prevent dust generation. Do not dry sweep.

  • Clean: Wipe up the damp powder. Clean surface with 10% bleach solution (oxidizes the hydrazide), followed by water.

  • Disposal: Place all waste in a sealed "Hazardous - Cytotoxic/Poison" bag.

Exposure Scenario: Skin Contact
  • Immediate Action: Do not use solvents (ethanol/DMSO) to wash; this will drive the lipophilic compound deeper into the skin.

  • Wash: Flush with copious amounts of soap and cool water for 15 minutes.

  • Alert: Report as a potential sensitizer exposure. Monitor for delayed allergic dermatitis (24-48 hours).

Waste Disposal Strategy

  • Segregation: Do not mix with general organic waste. Hydrazides can react with ketones (in acetone waste) to form hydrazones, altering the waste profile.

  • Labeling: Tag as "Toxic Organic - Hydrazide Derivative."

  • Destruction: Incineration is the only approved method for final disposal.

References

  • Centers for Disease Control and Prevention (CDC). Hydrazines: Public Health Statement. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary: Quinoline-4-carbohydrazide derivatives. National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hydrazine. 29 CFR 1910.1000. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Quinoline. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.